(-)-Eseroline fumarate
Descripción
Propiedades
IUPAC Name |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRRADJWNBPNY-XDRMOJKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018016 | |
| Record name | (-)-Eseroline fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70310-73-5 | |
| Record name | (-)-Eseroline fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(-)-Eseroline Fumarate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a complex pharmacological profile characterized by a dual mechanism of action. This technical guide provides an in-depth exploration of the current understanding of (-)-eseroline's molecular and cellular interactions. It primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) and as an agonist at the µ-opioid receptor. This dual activity results in a unique combination of cholinergic and opioidergic effects, making it a compound of significant interest in neuropharmacology. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Core Mechanism of Action
(-)-Eseroline's physiological effects are primarily attributed to two distinct molecular targets:
-
Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline acts as a reversible, competitive inhibitor of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By inhibiting AChE, (-)-eseroline increases the synaptic concentration and prolongs the action of ACh, leading to enhanced cholinergic neurotransmission at both muscarinic and nicotinic receptors.[2] This action is rapid in onset and reversal.[1]
-
µ-Opioid Receptor Agonism: (-)-Eseroline is a potent agonist at the µ-opioid receptor.[3][4] The enantiomers of eseroline (B613827) bind to opioid receptors in rat brain membranes with equal affinity and exhibit opioid agonist properties by inhibiting adenylate cyclase in vitro.[4] This interaction is responsible for its analgesic (pain-relieving) effects, which are reported to be stronger than those of morphine.[3] The antinociceptive effects of eseroline are antagonized by the opioid antagonist naloxone.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for (-)-eseroline's interaction with its primary targets.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Enzyme Source | Inhibitor | Ki (μM) | Type of Inhibition | Reference |
| Electric Eel AChE | (-)-Eseroline | 0.15 ± 0.08 | Competitive | [1] |
| Human RBC AChE | (-)-Eseroline | 0.22 ± 0.10 | Competitive | [1] |
| Rat Brain AChE | (-)-Eseroline | 0.61 ± 0.12 | Competitive | [1] |
| Horse Serum BuChE | (-)-Eseroline | 208 ± 42 | Weak | [1] |
Signaling Pathways
The dual mechanism of action of (-)-eseroline results in the activation of distinct signaling cascades.
Cholinergic Signaling Pathway
As an AChE inhibitor, (-)-eseroline indirectly stimulates both muscarinic and nicotinic acetylcholine receptors.
Opioid Signaling Pathway
As a µ-opioid receptor agonist, (-)-eseroline activates G-protein coupled receptor signaling.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Eseroline Fumarate: A Technical Guide to its Discovery, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a pivotal intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a pharmacologically distinct entity with a unique dual-action profile. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of (-)-eseroline and its fumarate (B1241708) salt. It details the historical context of its origins from the Calabar bean, the groundbreaking synthesis by Percy Lavon Julian, and its subsequent identification as a metabolite of physostigmine. This document compiles and presents quantitative pharmacological data, detailed experimental protocols for its synthesis and key bioassays, and visualizes its mechanisms of action through signaling pathway diagrams, serving as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: From Ordeal Poison to Pharmacological Tool
The story of (-)-eseroline is intrinsically linked to that of physostigmine (also known as eserine), an alkaloid extracted from the Calabar bean (Physostigma venenosum).[1][2] Historically, the Calabar bean was used in certain West African cultures as an ordeal poison to determine guilt or innocence.[1] It was in 1935 that the pioneering chemist Percy Lavon Julian first achieved the total synthesis of physostigmine, a landmark achievement in organic chemistry.[1][2][3] A critical intermediate in this complex synthesis was the molecule (-)-eseroline.[2]
Later, it was discovered that (-)-eseroline is also a natural metabolite of physostigmine in the body.[2][4][5][6][7][8][9][10] While physostigmine's primary mechanism of action is the potent inhibition of acetylcholinesterase (AChE), leading to an increase in acetylcholine (B1216132) levels, (-)-eseroline was found to possess a distinct and fascinating pharmacological profile.[2] It exhibits only weak, reversible inhibition of AChE but demonstrates significant analgesic properties mediated through its activity as a μ-opioid receptor agonist.[4][11][12][13] This dual pharmacology makes (-)-eseroline a subject of continued interest in neuropharmacology and medicinal chemistry.
This guide will delve into the technical details of (-)-eseroline fumarate, a salt form chosen for its advantageous physicochemical properties, providing a consolidated resource for the scientific community.
Quantitative Pharmacological Data
The pharmacological activity of (-)-eseroline is characterized by its interaction with two primary targets: acetylcholinesterase and the μ-opioid receptor. The following tables summarize the key quantitative data available in the literature.
| Target Enzyme | Source | Inhibitor | Ki (μM) | Reference |
| Acetylcholinesterase (AChE) | Electric Eel | (-)-Eseroline | 0.15 ± 0.08 | [13] |
| Acetylcholinesterase (AChE) | Human Red Blood Cells | (-)-Eseroline | 0.22 ± 0.10 | [13] |
| Acetylcholinesterase (AChE) | Rat Brain | (-)-Eseroline | 0.61 ± 0.12 | [13] |
| Butyrylcholinesterase (BuChE) | Horse Serum | (-)-Eseroline | 208 ± 42 | [13] |
| Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition by (-)-Eseroline. |
| Receptor | Ligand | Ki or IC50 | Assay Type | Reference |
| μ-Opioid Receptor | (-)-Eseroline | Data not available in searched literature | Binding Assay | |
| Table 2: Opioid Receptor Binding Affinity of (-)-Eseroline. (Note: Specific binding affinity data for the μ-opioid receptor was not found in the performed searches, representing a knowledge gap in the literature.) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and pharmacological evaluation of this compound.
Synthesis of (-)-Eseroline
The synthesis of (-)-eseroline is a critical step in the total synthesis of physostigmine, first reported by Julian and Pikl in 1935.[2] The following is a generalized protocol based on subsequent refinements of the original synthesis.
Experimental Workflow for (-)-Eseroline Synthesis
A generalized workflow for the synthesis of (-)-eseroline.
Detailed Protocol:
-
Preparation of 2-(5-ethoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile: 5-Ethoxy-1,3-dimethylindolin-2-one is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically refluxed to drive the reaction to completion.
-
Reduction to 2-(5-ethoxy-1,3-dimethyl-2-oxoindol-3-yl)ethanamine: The resulting nitrile is then reduced to the corresponding primary amine. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
-
N-methylation: The primary amine is converted to a secondary amine via mono-methylation. This can be accomplished through reductive amination using formaldehyde in the presence of a reducing agent and a catalyst (e.g., H2, Pd/C).
-
Cyclization to Eserethole: The intermediate undergoes an intramolecular reductive amination to form the tricyclic core of eserethole. This cyclization is often achieved using a reducing agent like sodium in ethanol.
-
Demethylation to (-)-Eseroline: The final step is the cleavage of the ethyl ether protecting group to yield the phenolic hydroxyl group of (-)-eseroline. This is typically achieved using a Lewis acid such as aluminum chloride. The crude (-)-eseroline is then purified, often by recrystallization.[4]
Preparation of this compound
The fumarate salt of (-)-eseroline is prepared to improve its stability and handling properties. Fumaric acid is a common counterion used in the pharmaceutical industry to form stable, crystalline salts of basic drug molecules, often leading to improved solubility and bioavailability.[1][2][6][14]
Protocol:
-
Dissolve the purified (-)-eseroline oil in a minimal amount of a suitable solvent, such as methanol (B129727) or ethanol.
-
In a separate container, dissolve one molar equivalent of fumaric acid in the same solvent, warming if necessary to achieve complete dissolution.
-
Add the fumaric acid solution to the (-)-eseroline solution with stirring.
-
Crystallization of the fumarate salt can be induced by the addition of a less polar co-solvent, such as diethyl ether or pentane, followed by cooling.
-
The resulting crystalline solid is collected by filtration, washed with a cold solvent mixture, and dried under vacuum.[15]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Experimental Workflow for AChE Inhibition Assay
Workflow for the Ellman's method to determine AChE inhibition.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.
-
Acetylthiocholine iodide (ATCI) substrate solution in buffer.
-
AChE enzyme solution (from a source such as electric eel or human red blood cells) in buffer.
-
This compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add buffer, DTNB solution, and the (-)-eseroline solution (or buffer for control).
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
μ-Opioid Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a compound for the μ-opioid receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Materials:
-
Receptor source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.
-
Radioligand: A tritiated ligand with high affinity and selectivity for the μ-opioid receptor (e.g., [³H]DAMGO).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Wash buffer.
-
Scintillation cocktail.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard opioid agonist (e.g., naloxone).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of (-)-eseroline that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Guinea Pig Ileum Twitch Inhibition Assay
This classic bioassay is used to assess the functional activity of opioid agonists. Opioids inhibit the electrically stimulated contractions of the guinea pig ileum by acting on presynaptic μ-opioid receptors, which reduces the release of acetylcholine.
Protocol:
-
Tissue Preparation:
-
A segment of the terminal ileum from a guinea pig is isolated and cleaned.
-
The longitudinal muscle with the myenteric plexus attached is prepared.
-
The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Stimulation and Recording:
-
The tissue is subjected to electrical field stimulation (e.g., at 0.1 Hz) to elicit regular "twitch" contractions, which are recorded using an isometric force transducer.
-
-
Drug Addition:
-
Once a stable baseline of contractions is established, cumulative concentrations of this compound are added to the organ bath.
-
The inhibitory effect on the twitch amplitude is measured for each concentration.
-
-
Data Analysis:
-
The percentage inhibition of the twitch response is calculated for each concentration of (-)-eseroline.
-
A dose-response curve is constructed by plotting the percentage inhibition against the logarithm of the drug concentration to determine the EC50 value.
-
The opioid nature of the response can be confirmed by demonstrating that the inhibitory effect is reversed by the addition of an opioid antagonist like naloxone.[1][16][17]
-
Signaling Pathways
(-)-Eseroline exerts its pharmacological effects through two primary mechanisms: weak inhibition of acetylcholinesterase and agonism at the μ-opioid receptor.
Cholinergic Signaling and its Modulation by (-)-Eseroline
Acetylcholine (ACh) is a key neurotransmitter in both the central and peripheral nervous systems.[16] Its signaling is terminated by the enzymatic hydrolysis of ACh by acetylcholinesterase (AChE). By weakly and reversibly inhibiting AChE, (-)-eseroline leads to a modest increase in the concentration and duration of action of ACh in the synaptic cleft.[13] This can lead to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.
Cholinergic Synapse and AChE Inhibition
Modulation of the cholinergic synapse by (-)-eseroline.
μ-Opioid Receptor Signaling Pathway
The primary mechanism for the analgesic effects of (-)-eseroline is its agonist activity at the μ-opioid receptor, a G-protein coupled receptor (GPCR).
μ-Opioid Receptor Signaling Cascade
Activation of the μ-opioid receptor by (-)-eseroline.
Upon binding of (-)-eseroline to the μ-opioid receptor, the associated heterotrimeric G-protein (Gi/o) is activated. The Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (causing hyperpolarization of the neuronal membrane). Collectively, these actions reduce neuronal excitability and inhibit the transmission of pain signals.
Conclusion
This compound represents a fascinating molecule at the intersection of natural product chemistry and pharmacology. Its journey from a key intermediate in the synthesis of a potent acetylcholinesterase inhibitor to its recognition as a μ-opioid receptor agonist with a distinct pharmacological profile highlights the often-unforeseen discoveries in drug development. While its dual mechanism of action presents a complex pharmacological profile, it also offers potential avenues for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the discovery, history, and key technical data and protocols associated with this compound, with the aim of serving as a valuable resource for the scientific community to build upon this knowledge. Further research to fill existing data gaps, such as the precise binding affinity for the μ-opioid receptor, will be crucial in fully elucidating the therapeutic potential of this unique compound.
References
- 1. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Opiate binding and effect in ileum preparations from normal and morphine pretreated guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution | Semantic Scholar [semanticscholar.org]
- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fumaric Acid: What is it and where is it used? [drugs.com]
- 11. acs.org [acs.org]
- 12. DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines. - Google Patents [patents.google.com]
- 13. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. New models for the evaluation of opioid effects in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a principal metabolite of the acetylcholinesterase inhibitor physostigmine, is a multifaceted compound exhibiting a unique pharmacological profile. It demonstrates a dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist. This technical guide provides a comprehensive overview of the chemical structure and properties of (-)-Eseroline fumarate (B1241708). It further delves into its complex pharmacology, detailing its role in cholinergic and opioid signaling pathways and its observed effects on neuronal cell viability. This document synthesizes key experimental findings and presents detailed methodologies for the assays used to characterize this intriguing molecule.
Chemical Structure and Physicochemical Properties
(-)-Eseroline is a pyrroloindole alkaloid. The fumarate salt is a common form used in research settings.
Table 1: Chemical Identifiers and Properties of (-)-Eseroline Fumarate
| Property | Value | Reference(s) |
| IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;2-butenedioic acid | |
| Synonyms | Eseroline (B613827) fumarate, (3aR,8bS)-3,4,8b-Trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol Fumarate | |
| CAS Number | 70310-73-5 | |
| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ | |
| Molecular Weight | 334.37 g/mol | |
| SMILES | CN1CC[C@]2(C)[C@H]1N(C)c3ccc(O)cc23.O=C(O)/C=C/C(=O)O | |
| InChI | InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Light Brown Solid | |
| Solubility | Soluble in DMSO and 0.1 M HCl (freshly prepared) |
Pharmacological Properties and Mechanism of Action
(-)-Eseroline exhibits a complex pharmacological profile characterized by its interaction with multiple biological targets. It is a metabolite of physostigmine, a well-known acetylcholinesterase inhibitor.
Cholinergic Activity
(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The inhibitory action of eseroline on AChE is rapid and reversible.
Opioid Agonism
Independent of its effects on the cholinergic system, (-)-Eseroline also functions as an opioid receptor agonist, with activity primarily at the μ-opioid receptor. This interaction is responsible for its potent antinociceptive (analgesic) effects, which have been observed to be stronger than those of morphine in some studies.
Effects on Neuronal Cells
In addition to its receptor-mediated activities, (-)-Eseroline has been shown to induce neuronal cell death. This cytotoxic effect is associated with the leakage of lactate (B86563) dehydrogenase (LDH) from neuronal cells, indicating a loss of membrane integrity. Furthermore, it triggers the release of adenine (B156593) nucleotides and the neurotransmitter 5-hydroxytryptamine (5-HT, serotonin), contributing to its complex effects on the central nervous system.
Table 3: Pharmacological Data for (-)-Eseroline
| Parameter | Value | Species/System | Reference(s) |
| AChE Ki | 0.61 ± 0.12 µM | Rat Brain | |
| 0.22 ± 0.10 µM | Human Red Blood Cells | ||
| 0.15 ± 0.08 µM | Electric Eel | ||
| BuChE Ki | 208 ± 42 µM | Horse Serum |
Signaling Pathways and Experimental Workflows
The multifaceted nature of (-)-Eseroline's activity can be visualized through its engagement with distinct signaling pathways.
Navigating the Solubility Landscape of (-)-Eseroline Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility characteristics of (-)-Eseroline fumarate (B1241708), a metabolite of physostigmine (B191203) with notable anti-acetylcholinesterase and opiate agonist activities. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility and presents a comprehensive, generalized experimental protocol for researchers to determine the precise solubility of (-)-Eseroline fumarate in various solvents.
Overview of this compound Solubility
Currently, the available information on the solubility of this compound is primarily qualitative. The compound's solubility has been noted in acidic aqueous solutions and a common organic solvent used in pharmaceutical research.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| 0.1 M Hydrochloric Acid | Soluble[1] | Solutions should be freshly prepared[1]. |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | A common solvent for initial stock solutions in biological assays. |
Note: The product is typically supplied as a solid, solvent-free salt.[2]
Experimental Protocol for Solubility Determination
To empower researchers to generate quantitative solubility data, this section outlines a detailed methodology based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC). This protocol can be adapted for various aqueous and organic solvents.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase components (e.g., Acetonitrile, water with formic acid or other modifiers)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
(-)-Eseroline Fumarate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (-)-Eseroline fumarate (B1241708), a metabolite of physostigmine (B191203). It details its physicochemical properties, mechanism of action, and relevant experimental protocols for its study.
Physicochemical Properties
(-)-Eseroline fumarate is a compound of significant interest due to its dual activity as an acetylcholinesterase inhibitor and an opioid receptor agonist.
| Property | Value | Reference |
| CAS Number | 70310-73-5 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ | [2][3] |
| Molecular Weight | 334.4 g/mol | [2] |
Mechanism of Action
(-)-Eseroline exhibits a complex pharmacological profile, primarily characterized by its interaction with the cholinergic and opioid systems.
Acetylcholinesterase Inhibition
(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. Unlike its parent compound, physostigmine, the inhibition of AChE by eseroline (B613827) is weak and readily reversible.[5] The inhibitory action is competitive and develops rapidly, within 15 seconds, and is also quickly reversible upon dilution.[6]
The inhibitory potency of eseroline against AChE from various sources is summarized below:
| Enzyme Source | Kᵢ (μM) | Reference |
| Electric Eel | 0.15 ± 0.08 | [6] |
| Human Red Blood Cell | 0.22 ± 0.10 | [6] |
| Rat Brain | 0.61 ± 0.12 | [6] |
| Horse Serum (BuChE) | 208 ± 42 | [6] |
Opioid Receptor Agonism
(-)-Eseroline is a potent opioid agonist, with effects comparable to morphine.[4][7] It primarily acts on μ-opioid receptors, leading to analgesic effects.[5] Both enantiomers of eseroline bind to opiate receptors in rat brain membranes with similar affinities and act as inhibitors of adenylate cyclase in vitro; however, only the (-)-enantiomer demonstrates potent narcotic agonist activity in vivo.[7]
Other Biological Activities
(-)-Eseroline has been shown to induce the release of 5-hydroxytryptamine (5-HT) from the cat brain cortex.[4] Additionally, it can elicit a dose- and time-dependent leakage of lactate (B86563) dehydrogenase (LDH) and release of adenine (B156593) nucleotides from neuronal cells, suggesting potential neurotoxicity at higher concentrations.[8]
Signaling Pathways
The biological effects of (-)-Eseroline are mediated through distinct signaling pathways.
Cholinergic Signaling
By inhibiting acetylcholinesterase, (-)-Eseroline enhances cholinergic signaling at both nicotinic and muscarinic receptors.
Opioid Signaling
As a μ-opioid receptor agonist, (-)-Eseroline activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylyl cyclase.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of (-)-Eseroline.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies acetylcholinesterase activity and its inhibition.
Materials:
-
96-well microplate
-
Microplate reader (412 nm)
-
Acetylcholinesterase (AChE)
-
This compound
-
Acetylthiocholine (B1193921) iodide (ATChI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (-)-Eseroline in DMSO. Further dilute to various concentrations in phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATChI solution in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the (-)-Eseroline solution at different concentrations to the sample wells. For the control well (100% activity), add 10 µL of buffer or the corresponding DMSO concentration.
-
Add 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
After 10 minutes of incubation, measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each (-)-Eseroline concentration using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the (-)-Eseroline concentration to determine the IC₅₀ value.
-
Lactate Dehydrogenase (LDH) Leakage Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well tissue culture plates
-
Cells of interest (e.g., neuronal cell line)
-
Culture medium
-
This compound
-
Lysis Buffer (for maximum LDH release control)
-
Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of (-)-Eseroline in culture medium.
-
Remove the old medium and add 100 µL of the (-)-Eseroline dilutions to the respective wells.
-
Include controls: Vehicle Control (spontaneous LDH release) and Maximum LDH Release Control (cells treated with lysis buffer).
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
Sample Collection and Assay:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement and Analysis:
-
Add 50 µL of the Stop Solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Opioid Receptor Binding Assay
This assay determines the affinity of (-)-Eseroline for opioid receptors using a competitive binding format with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., μ-opioid receptor)
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO)
-
This compound
-
Incubation buffer
-
Glass fiber filters
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Assay Setup:
-
In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of (-)-Eseroline.
-
Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled opioid agonist like naloxone).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (-)-Eseroline concentration.
-
Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eseroline - Wikipedia [en.wikipedia.org]
- 6. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Eseroline Fumarate as a Metabolite of Physostigmine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physostigmine (B191203), a reversible cholinesterase inhibitor, undergoes significant metabolism in the body, with (-)-eseroline being a primary metabolite.[1] This technical guide provides a comprehensive overview of the formation of (-)-eseroline fumarate (B1241708) from physostigmine, consolidating key quantitative data, detailed experimental protocols, and visual representations of the metabolic and analytical processes. Understanding the metabolic fate of physostigmine is critical for drug development professionals and researchers, as eseroline (B613827) itself exhibits biological activity and potential neurotoxicity.[2] This document is intended to serve as a core reference for studies involving the pharmacokinetics and metabolism of physostigmine.
Introduction
Physostigmine, an alkaloid originally isolated from the Calabar bean, is a tertiary amine carbamate (B1207046) that functions as a parasympathomimetic agent by reversibly inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Its ability to cross the blood-brain barrier has led to its use in treating central nervous system disorders and as an antidote for anticholinergic poisoning. The in vivo disposition of physostigmine is characterized by rapid metabolism, primarily in the liver, leading to the formation of several metabolites.[3] Among these, (-)-eseroline is a major product, resulting from the hydrolysis of the carbamate ester linkage in the parent drug.[1] Eseroline itself is not inert; it has been shown to possess opioid agonist properties and may contribute to the toxic effects of physostigmine through mechanisms involving neuronal cell death.[2] This guide will delve into the specifics of this metabolic transformation, providing the quantitative data and methodological details necessary for advanced research.
Metabolic Pathway of Physostigmine to (-)-Eseroline
The primary metabolic pathway for the conversion of physostigmine to (-)-eseroline is hydrolysis of the carbamate functional group. This reaction cleaves the methylcarbamate side chain from the physostigmine molecule, yielding eseroline and methylcarbamic acid.
Enzymatic Catalysis:
While the liver is established as the primary site of physostigmine metabolism, the specific enzymes responsible for the hydrolysis to eseroline are believed to be carboxylesterases and butyrylcholinesterase (BuChE) . Carboxylesterases are a family of enzymes abundant in the liver that are known to hydrolyze a wide range of ester-containing drugs. BuChE, present in plasma and various tissues, also plays a role in the metabolism of physostigmine.
dot
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacokinetics of physostigmine and the analytical parameters for both physostigmine and eseroline. Note that comprehensive pharmacokinetic data for eseroline is limited in the current literature.
Table 1: Pharmacokinetic Parameters of Physostigmine in Rats
| Parameter | Oral Administration (650 µg/kg) | Intramuscular Administration (650 µg/kg) |
| Cmax | 3.3 ng/mL | 583 ng/mL |
| tmax | 16 min | 5 min |
| Half-life (t½) | Brain: 33.4 min, Muscle: 22.5 min, Liver: 28 min | Plasma: 17 min, Brain: 16 min |
| Clearance (Cl) | 80.9 mL/min/kg | - |
| Bioavailability (F) | 2% | - |
Data compiled from a study in rats.[4]
Table 2: Metabolite Distribution in Rats (5 minutes post-oral administration)
| Tissue | Percentage of Radioactivity as Metabolites | Major Metabolite |
| Plasma | 94.6% | M1, followed by Eseroline |
| Liver | 90% | M1, followed by Eseroline |
| Brain | 79.8% | M1, followed by Eseroline |
| Muscle | 86.3% | M1, followed by Eseroline |
This table highlights the rapid and extensive metabolism of physostigmine. The structures of metabolites M1 and M2 are currently not elucidated in the literature.[4]
Table 3: Analytical Parameters for the Quantification of Physostigmine and (-)-Eseroline by HPLC
| Parameter | Physostigmine | (-)-Eseroline |
| Mean Recovery | 84.9% | 80.3% |
| Limit of Detection (LOD) | 0.025 ng/mL | 0.025 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |
| Linearity Range | 0.05 - 10.0 ng/mL | 0.05 - 10.0 ng/mL |
| Intra-day Precision | 0.7% - 6.6% | 0.7% - 6.6% |
| Inter-day Precision | 0.7% - 6.6% | 0.7% - 6.6% |
| Intra-day Accuracy | 97.5% - 110.0% | 97.5% - 110.0% |
| Inter-day Accuracy | 97.5% - 110.0% | 97.5% - 110.0% |
Data from a validated HPLC method with fluorescence detection.[5]
Experimental Protocols
In Vitro Metabolism of Physostigmine in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of physostigmine and the formation of eseroline using liver microsomes.
Materials:
-
Rat or human liver microsomes
-
Physostigmine stock solution (in a suitable solvent like DMSO or ethanol)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubation tubes
-
Water bath or incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
HPLC system with a suitable detector (e.g., fluorescence or MS)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the physostigmine stock solution to the pre-incubated mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile). This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a validated analytical method, such as the HPLC method described below, to quantify the remaining physostigmine and the formed eseroline.
dot
Analytical Method: HPLC with Fluorescence Detection
This protocol outlines a sensitive and validated method for the simultaneous quantification of physostigmine and eseroline in plasma samples.[5]
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., Kinetex C18)
-
Plasma samples
-
Internal standard (e.g., N-methylphysostigmine)
-
Extraction solvent (e.g., a mixture of organic solvents for liquid-liquid extraction)
-
Mobile phase components (e.g., acetonitrile and a suitable buffer)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Add the extraction solvent and vortex vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: Kinetex C18 or equivalent.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a suitable buffer is typically employed.
-
Flow Rate: A standard flow rate (e.g., 1 mL/min) is used.
-
Injection Volume: Inject a defined volume of the reconstituted sample (e.g., 20 µL).
-
Fluorescence Detection:
-
Excitation Wavelength: 254 nm
-
Emission Wavelength: 355 nm
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of physostigmine and eseroline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
dot
Conclusion
The metabolic conversion of physostigmine to (-)-eseroline is a critical aspect of its pharmacology and toxicology. This guide has provided a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data, detailing essential experimental protocols for in vitro metabolism and analytical quantification, and visualizing the underlying processes. While significant progress has been made in understanding this metabolic pathway, further research is warranted to fully elucidate the pharmacokinetic profile of eseroline and to identify the structures of other minor metabolites. The methodologies and data presented herein provide a solid foundation for such future investigations.
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Eseroline Fumarate: A Technical Examination of its Opioid Receptor Agagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a potent opioid agonist with significant antinociceptive properties.[1] This technical guide provides a comprehensive overview of the opioid receptor agonist characteristics of (-)-eseroline fumarate (B1241708). While quantitative binding and functional data for (-)-eseroline at the specific opioid receptor subtypes (μ, δ, κ) are not extensively available in publicly accessible literature, this document outlines the established experimental protocols to determine these parameters. Furthermore, it details the canonical signaling pathways associated with opioid receptor activation and provides visual representations of these pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development investigating the therapeutic potential of (-)-eseroline and related compounds.
Introduction
(-)-Eseroline is a unique compound that demonstrates a dual pharmacological profile, acting as both an opioid agonist and a reversible acetylcholinesterase inhibitor.[2][3] Its opioid-mediated analgesic effects have been reported to be more potent than morphine in certain preclinical models, and these effects are sensitive to antagonism by naloxone, confirming their mediation through opioid receptors.[1][4] The primary analgesic activity of (-)-eseroline is believed to be mediated through the μ-opioid receptor (MOR).[3] This guide focuses on the opioid receptor agonist properties of (-)-eseroline fumarate, providing the necessary theoretical and practical framework for its further investigation.
Quantitative Data on Opioid Receptor Interactions
A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency and efficacy (EC50, Emax) of this compound at the μ (mu), δ (delta), and κ (kappa) opioid receptors. The following tables are presented as templates to illustrate how such data, once determined through the experimental protocols outlined in Section 3, should be structured for clear comparison and analysis.
Table 1: Opioid Receptor Binding Affinity (Ki) of this compound
| Ligand | Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Source | Reference |
| This compound | μ (Mu) | Data Not Available | e.g., [³H]DAMGO | e.g., Rat brain homogenate | - |
| δ (Delta) | Data Not Available | e.g., [³H]Naltrindole | e.g., CHO-hDOR cells | - | |
| κ (Kappa) | Data Not Available | e.g., [³H]U69,593 | e.g., Guinea pig brain | - | |
| Control: Morphine | μ (Mu) | Example Value | e.g., [³H]DAMGO | e.g., Rat brain homogenate | - |
Table 2: Functional Activity (EC50, Emax) of this compound in GTPγS Binding Assay
| Ligand | Receptor Subtype | EC50 (nM) | Emax (% of Control) | G-Protein | Tissue/Cell Source | Reference |
| This compound | μ (Mu) | Data Not Available | Data Not Available | e.g., Gαi/o | e.g., HEK293-hMOR cells | - |
| δ (Delta) | Data Not Available | Data Not Available | e.g., Gαi/o | e.g., HEK293-hDOR cells | - | |
| κ (Kappa) | Data Not Available | Data Not Available | e.g., Gαi/o | e.g., HEK293-hKOR cells | - | |
| Control: DAMGO | μ (Mu) | Example Value | 100% | e.g., Gαi/o | e.g., HEK293-hMOR cells | - |
Table 3: Functional Activity (EC50, Emax) of this compound in cAMP Assay
| Ligand | Receptor Subtype | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) | Cell Line | Reference |
| This compound | μ (Mu) | Data Not Available | Data Not Available | e.g., CHO-hMOR cells | - |
| δ (Delta) | Data Not Available | Data Not Available | e.g., CHO-hDOR cells | - | |
| κ (Kappa) | Data Not Available | Data Not Available | e.g., CHO-hKOR cells | - | |
| Control: Morphine | μ (Mu) | Example Value | Example Value | e.g., CHO-hMOR cells | - |
Table 4: β-Arrestin Recruitment (EC50, Emax) for this compound
| Ligand | Receptor Subtype | EC50 (nM) | Emax (% of Control) | Assay System | Reference |
| This compound | μ (Mu) | Data Not Available | Data Not Available | e.g., PathHunter® β-arrestin assay | - |
| δ (Delta) | Data Not Available | Data Not Available | e.g., PathHunter® β-arrestin assay | - | |
| κ (Kappa) | Data Not Available | Data Not Available | e.g., PathHunter® β-arrestin assay | - | |
| Control: DAMGO | μ (Mu) | Example Value | 100% | e.g., PathHunter® β-arrestin assay | - |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the opioid receptor agonist properties of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.
-
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human μ, δ, or κ receptors) or from animal brain tissue.
-
Radioligands:
-
For μ receptor: [³H]DAMGO
-
For δ receptor: [³H]Naltrindole
-
For κ receptor: [³H]U69,593
-
-
This compound stock solution.
-
Non-specific binding control: Naloxone (high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of naloxone.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to opioid receptors.
-
Materials:
-
Membrane preparations as described above.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control: unlabeled GTPγS.
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the membranes with GDP in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression.
-
cAMP Accumulation Assay
This assay assesses the ability of this compound to inhibit adenylyl cyclase activity, a downstream effector of Gi/o-coupled opioid receptors.
-
Materials:
-
Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
This compound stock solution.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
Determine the EC50 and Emax values for the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
This assay determines whether this compound promotes the interaction of β-arrestin with the activated opioid receptor, a key event in receptor desensitization and internalization.
-
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx or Tango™ assay from Thermo Fisher Scientific). These cells co-express the opioid receptor and a β-arrestin fusion protein linked to a reporter system.
-
This compound stock solution.
-
Assay-specific detection reagents.
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Plate the assay-specific cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Generate a dose-response curve by plotting the signal against the concentration of this compound.
-
Determine the EC50 and Emax values for β-arrestin recruitment.
-
Signaling Pathways and Visualizations
Upon binding of an agonist like (-)-eseroline, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate intracellular signaling cascades. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein Signaling Pathway
The canonical G-protein signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Canonical G-protein signaling pathway for opioid receptor agonists.
β-Arrestin Signaling and Receptor Regulation
The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.
Caption: β-Arrestin recruitment and subsequent opioid receptor regulation.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline - Wikipedia [en.wikipedia.org]
- 4. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reversible Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate
This technical guide provides a comprehensive overview of the reversible inhibition of acetylcholinesterase (AChE) by (-)-Eseroline, a metabolite of the AChE inhibitor physostigmine (B191203).[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Core Concepts of Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This action terminates the nerve impulse at cholinergic synapses.[2] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] AChE inhibitors can be broadly classified as reversible or irreversible.[2] (-)-Eseroline acts as a reversible inhibitor, meaning it binds to the enzyme and dissociates, allowing the enzyme to regain its function.[4]
The active site of AChE is located within a deep gorge and contains two main subsites: the anionic subsite, which binds the quaternary amine of acetylcholine, and the esteratic subsite, where the hydrolysis occurs.[2] Reversible inhibitors like (-)-Eseroline can interact with these sites to prevent the binding of acetylcholine.
Quantitative Analysis of (-)-Eseroline Inhibition
The inhibitory potency of (-)-Eseroline against cholinesterases has been quantified in various studies. The data presented below summarizes the key inhibition constants (Ki) and IC50 values. Ki represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating stronger inhibition. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) µM | Reference |
| (-)-Eseroline | Electric Eel Acetylcholinesterase | 0.15 ± 0.08 | [4] |
| (-)-Eseroline | Human Red Blood Cell Acetylcholinesterase | 0.22 ± 0.10 | [4] |
| (-)-Eseroline | Rat Brain Acetylcholinesterase | 0.61 ± 0.12 | [4] |
| (-)-Eseroline | Horse Serum Butyrylcholinesterase | 208 ± 42 | [4] |
| Inhibitor | Enzyme Source | IC50 (nM) | Reference |
| Keto-eseroline analog fumaric salt | Acetylcholinesterase | 72 | [5] |
It is noteworthy that one study reported a lack of anticholinesterase activity for (-)-eseroline at concentrations up to 30 mM.[6] This contrasts with other findings and may be attributable to differences in experimental conditions or the specific form of eseroline (B613827) used. The kinetic studies indicate that the association and dissociation rates for eseroline are significantly faster than those for eserine (physostigmine), suggesting a more rapid and reversible binding.[7]
Experimental Protocols
The following section details a generalized protocol for determining the acetylcholinesterase inhibitory activity of (-)-Eseroline fumarate (B1241708) based on the widely used Ellman's method.[8]
Objective: To determine the in vitro inhibitory effect of (-)-Eseroline fumarate on acetylcholinesterase activity spectrophotometrically.
Materials and Reagents:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring final solvent concentration does not affect enzyme activity).
-
Prepare a series of dilutions of this compound in phosphate buffer to obtain a range of concentrations for IC50 determination.
-
Prepare a solution of ATCI in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
50 µL of phosphate buffer (for blank) or 50 µL of the various concentrations of this compound solution.
-
25 µL of AChE solution.
-
-
Mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). The inhibitory action of eseroline is rapid and develops in less than 15 seconds.[4]
-
Add 50 µL of DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve by non-linear regression analysis.
-
To determine the type of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk or Dixon plots can be generated by measuring the reaction rates at varying substrate and inhibitor concentrations.[9]
-
Visualizations
The following diagrams illustrate the key processes involved in the acetylcholinesterase reaction and its inhibition by (-)-Eseroline, as well as the experimental workflow.
Figure 1: Enzymatic Hydrolysis of Acetylcholine by AChE.
Figure 2: Reversible Inhibition of AChE by (-)-Eseroline.
Figure 3: Experimental Workflow for AChE Inhibition Assay.
References
- 1. biocat.com [biocat.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modelling and QSAR of reversible acetylcholines-terase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a unique pharmacological profile characterized by potent opioid agonism and weak, reversible acetylcholinesterase inhibition. This document provides a comprehensive overview of the pharmacological properties of (-)-eseroline fumarate (B1241708), summarizing its receptor binding characteristics, functional activity, and toxicological data. Methodologies for key experimental assays are detailed, and relevant signaling pathways and experimental workflows are visually represented. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Introduction
(-)-Eseroline is a tricyclic indole (B1671886) alkaloid that acts as a potent antinociceptive agent.[1] Unlike its parent compound, physostigmine, the primary pharmacological activity of (-)-eseroline is mediated through its interaction with the µ-opioid receptor, rather than significant acetylcholinesterase (AChE) inhibition.[2] This dual activity, albeit with a marked separation in potency, presents an interesting scaffold for the development of novel analgesics. This guide will delineate the known pharmacological characteristics of (-)-eseroline fumarate.
Receptor Binding and Enzyme Inhibition
(-)-Eseroline interacts with both opioid receptors and acetylcholinesterase. While its affinity for opioid receptors is central to its analgesic effect, its interaction with AChE is significantly weaker than that of physostigmine.
Table 1: Acetylcholinesterase (AChE) Inhibition Profile of (-)-Eseroline
| Enzyme Source | Inhibition Constant (Ki) | Reference |
| Electric Eel AChE | 0.15 ± 0.08 µM | [2] |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM | [2] |
| Rat Brain AChE | 0.61 ± 0.12 µM | [2] |
| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM | [2] |
Functional Activity
The functional consequences of (-)-eseroline's receptor interactions have been characterized through in vitro and in vivo studies.
Opioid Receptor Agonism
(-)-Eseroline acts as a µ-opioid receptor agonist. This activity is responsible for its potent antinociceptive effects, which are reported to be stronger than morphine in some animal models.[1] The analgesic effects of (-)-eseroline are antagonized by the non-selective opioid receptor antagonist, naloxone.
Inhibition of Adenylate Cyclase
Consistent with its µ-opioid receptor agonism, (-)-eseroline has been shown to inhibit adenylate cyclase. This action is a hallmark of Gi/o-coupled receptor activation.
In Vivo Analgesic Activity
In vivo studies in rodents have demonstrated the analgesic efficacy of (-)-eseroline. In the hot plate and tail-flick tests, administration of (-)-eseroline increases the latency to a painful stimulus.
Table 2: In Vivo Analgesic Effects of (-)-Eseroline
| Animal Model | Test | Dose | Effect | Reference |
| Rodents | Hot Plate Test | Not Specified | Increased response latency | Not Specified |
| Rodents | Tail-Flick Test | Not Specified | Increased response latency | Not Specified |
Signaling Pathway
As a µ-opioid receptor agonist, (-)-eseroline activates the Gi/o signaling cascade. This leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent modulation of downstream effectors, ultimately resulting in its analgesic and other opioid-like effects.
Caption: (-)-Eseroline signaling pathway.
Pharmacokinetics
Detailed pharmacokinetic parameters for (-)-eseroline, such as Cmax, Tmax, and half-life, are not well-documented in the available literature. It is primarily known as a metabolite of physostigmine.
Toxicology
(-)-Eseroline has demonstrated neurotoxic effects at higher concentrations in neuronal cell cultures.
Table 3: In Vitro Neurotoxicity of (-)-Eseroline
| Cell Line | Endpoint | Concentration | Reference |
| Mouse Neuroblastoma N1E-115 | 50% release of adenine (B156593) nucleotides or LDH leakage (24 hr) | 40-75 µM | [3] |
| Neuroblastoma-Glioma Hybrid NG 108-15 | 50% release of adenine nucleotides or LDH leakage (24 hr) | 40-75 µM | [3] |
| Rat Glioma C6 | 50% release of adenine nucleotides or LDH leakage (24 hr) | 80-120 µM | [3] |
| Neuronal Cell Lines | Extensive cell damage (microscopy) | As low as 75 µM | [3] |
Experimental Protocols
The following sections describe representative methodologies for the key assays used to characterize the pharmacological profile of (-)-eseroline.
Radioligand Binding Assay (Opioid Receptors)
Objective: To determine the binding affinity (Ki) of (-)-eseroline for µ, δ, and κ opioid receptors.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-DAMGO for µ receptors), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of (-)-eseroline that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylate Cyclase Inhibition Assay
Objective: To determine the functional potency (IC50) of (-)-eseroline in inhibiting adenylate cyclase activity.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a suitable source (e.g., cells expressing the µ-opioid receptor) as described for the radioligand binding assay.
-
Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.
-
Initiation and Incubation: Initiate the reaction by adding a stimulator of adenylate cyclase (e.g., forskolin) and incubate at 37°C for a defined period.
-
Termination: Stop the reaction, typically by heating.
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: Plot the concentration of (-)-eseroline against the percentage of inhibition of stimulated adenylate cyclase activity to determine the IC50 value.
Hot Plate Test
Objective: To assess the antinociceptive effect of (-)-eseroline in response to a thermal stimulus.
General Protocol:
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the hot plate apparatus.
-
Baseline Latency: Determine the baseline response latency by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer this compound or a vehicle control via a specific route (e.g., intraperitoneal injection).
-
Post-Treatment Latency: At various time points after drug administration, re-measure the response latency on the hot plate.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.
Caption: Hot plate test experimental workflow.
Conclusion
This compound is a potent µ-opioid receptor agonist with weak, reversible acetylcholinesterase inhibitory activity. Its pharmacological profile is dominated by its opioid-mediated effects, leading to significant antinociception. While its dual-target nature is of interest, the potential for neurotoxicity at higher concentrations warrants careful consideration in any therapeutic development program. Further research is required to fully elucidate its receptor binding kinetics, detailed pharmacokinetic profile, and the therapeutic window in relevant preclinical models.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Kinetic Properties of (-)-Eseroline Fumarate and Eserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline and its parent compound, eserine (physostigmine), are both potent cholinesterase inhibitors with significant implications for neuropharmacology and drug development. While structurally similar, their kinetic profiles and mechanisms of action exhibit crucial differences that dictate their potential therapeutic applications. This technical guide provides an in-depth comparison of the kinetic properties of (-)-eseroline fumarate (B1241708) and eserine, focusing on their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Kinetic Data
The inhibitory potency and dynamics of (-)-eseroline and eserine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are summarized below. It is important to note that the following data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Inhibition of Acetylcholinesterase (AChE)
| Compound | Enzyme Source | Kinetic Parameter | Value | Reference |
| (-)-Eseroline | Human Red Blood Cells | K_i | 0.22 ± 0.10 µM | [1] |
| Electric Eel | K_i | 0.15 ± 0.08 µM | [1] | |
| Rat Brain | K_i | 0.61 ± 0.12 µM | [1] | |
| Eserine (Physostigmine) | Human Erythrocyte | IC_50 | Not explicitly stated, but analogs show nanomolar potency. | [2] |
A key differentiator between the two compounds lies in their association and dissociation kinetics. While their binding affinities (as indicated by K_i) are comparable, the kinetic rates for the association and dissociation of (-)-eseroline with AChE are two orders of magnitude higher than those of eserine.[1] This suggests that (-)-eseroline engages in a more rapid, reversible inhibition compared to the slower, multi-step carbamylation mechanism of eserine.
Inhibition of Butyrylcholinesterase (BuChE)
| Compound | Enzyme Source | Kinetic Parameter | Value | Reference |
| (-)-Eseroline | Horse Serum | K_i | 208 ± 42 µM | [1] |
| Eserine (Physostigmine) | Human Plasma | IC_50 | Varies with analogs, generally in the nanomolar to low micromolar range. | [2] |
(-)-Eseroline is a significantly weaker inhibitor of BuChE compared to its potent action on AChE, as evidenced by its high micromolar K_i value.[1] In contrast, eserine and its analogs demonstrate considerable inhibitory activity against BuChE.[2]
Experimental Protocols
Determination of IC_50 and K_i using the Ellman's Assay
The Ellman's assay is a widely used spectrophotometric method for determining cholinesterase activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors: (-)-Eseroline fumarate and Eserine
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitors in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution
-
Inhibitor solution at various concentrations (or buffer for control wells).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction and Measurement:
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (K_i) can be calculated from the IC_50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (K_m) of the enzyme for the specific substrate. The mode of inhibition (competitive, non-competitive, etc.) should be determined through kinetic studies by varying both substrate and inhibitor concentrations.
-
Stopped-Flow Kinetic Analysis
For rapidly acting inhibitors like (-)-eseroline, stopped-flow spectroscopy is essential to measure the pre-steady-state kinetics of association and dissociation.
Instrumentation:
-
Stopped-flow spectrometer equipped with absorbance or fluorescence detection.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the enzyme (AChE) in a suitable buffer.
-
Prepare a solution of the inhibitor (this compound or eserine) at a concentration significantly higher than the enzyme concentration to ensure pseudo-first-order conditions.
-
Prepare a solution of a chromogenic or fluorogenic substrate.
-
-
Stopped-Flow Measurement:
-
Load the enzyme solution into one syringe of the stopped-flow apparatus and the inhibitor solution into the other.
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
The reaction mixture flows into an observation cell, and the flow is abruptly stopped.
-
Monitor the change in absorbance or fluorescence over a very short timescale (milliseconds to seconds) as the enzyme-inhibitor complex forms.
-
-
Data Analysis:
-
The resulting kinetic trace (signal vs. time) is fitted to an appropriate exponential equation to determine the observed rate constant (k_obs) for the association of the inhibitor.
-
By measuring k_obs at different inhibitor concentrations, the association rate constant (k_on) and the dissociation rate constant (k_off) can be determined from a plot of k_obs versus inhibitor concentration. The inhibition constant (K_i) can then be calculated as the ratio of k_off to k_on.
-
Signaling Pathways and Mechanisms of Action
Acetylcholinesterase Inhibition and Cholinergic Signaling
Both (-)-eseroline and eserine exert their primary effect by inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors.
Opioid Receptor Signaling of (-)-Eseroline
In addition to its anticholinesterase activity, (-)-eseroline is also known to possess opioid receptor agonist properties. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic characterization of cholinesterase inhibitors.
Conclusion
The kinetic profiles of this compound and eserine reveal distinct mechanisms of cholinesterase inhibition. Eserine acts as a potent, slow-binding inhibitor of both AChE and BuChE through a carbamylation mechanism. In contrast, (-)-eseroline is a highly selective, rapidly reversible, and competitive inhibitor of AChE with significantly weaker activity against BuChE. Furthermore, the opioid receptor agonist properties of (-)-eseroline introduce an additional layer of pharmacological complexity. Understanding these kinetic differences is paramount for the rational design and development of novel therapeutics targeting the cholinergic system, with implications for conditions such as Alzheimer's disease, myasthenia gravis, and pain management. The methodologies and data presented in this guide provide a foundational resource for further research and development in this critical area of neuropharmacology.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neurotoxicity of (-)-Eseroline Fumarate and its Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Eseroline, a principal metabolite of the cholinesterase inhibitor physostigmine (B191203), has been identified as a neurotoxic agent. This technical guide provides a comprehensive overview of the current understanding of (-)-eseroline fumarate's neurotoxicity, focusing on its established effects on neuronal cells and the hypothesized underlying mechanisms. While direct evidence for specific signaling pathways remains an area for further investigation, this document synthesizes the available data, details relevant experimental protocols for future research, and presents visual representations of the proposed mechanisms and workflows. The primary mechanism of (-)-eseroline-induced neuronal cell death appears to be linked to a significant depletion of cellular ATP, leading to a cascade of events culminating in cell demise.
Known Neurotoxic Effects of (-)-Eseroline
(-)-Eseroline has been demonstrated to induce dose- and time-dependent neurotoxicity in various neuronal cell culture systems. The primary observable effects are a compromise of cell membrane integrity and a severe depletion of intracellular energy stores.
Quantitative Data on (-)-Eseroline-Induced Neurotoxicity
The following table summarizes the key quantitative data from a pivotal study on the neurotoxic effects of (-)-eseroline.[1]
| Cell Line | Parameter | Concentration for 50% Effect (EC50) | Incubation Time |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | Adenine Nucleotide Release | 40 - 75 µM | 24 hours |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | LDH Leakage | 40 - 75 µM | 24 hours |
| N1E-115 (Mouse Neuroblastoma) | Adenine Nucleotide Release | 40 - 75 µM | 24 hours |
| N1E-115 (Mouse Neuroblastoma) | LDH Leakage | 40 - 75 µM | 24 hours |
| N1E-115 (Mouse Neuroblastoma) | ATP Loss | >50% loss at 0.3 mM (300 µM) | 1 hour |
| C6 (Rat Glioma) | Adenine Nucleotide Release | 80 - 120 µM | 24 hours |
| C6 (Rat Glioma) | LDH Leakage | 80 - 120 µM | 24 hours |
Data extracted from Somani et al., 1990.[1]
Hypothesized Mechanisms of (-)-Eseroline Neurotoxicity
Based on the foundational observation of ATP depletion, a multi-faceted mechanism of neurotoxicity involving mitochondrial dysfunction, oxidative stress, and apoptosis is proposed. It is important to note that direct experimental validation of these specific pathways in the context of (-)-eseroline is an area requiring further research.
Mitochondrial Dysfunction
The rapid and significant loss of cellular ATP strongly suggests that mitochondria are a primary target of (-)-eseroline's toxicity.[1] This could occur through several mechanisms, including the disruption of the mitochondrial membrane potential (ΔΨm), inhibition of the electron transport chain, or opening of the mitochondrial permeability transition pore (mPTP).
Oxidative Stress
Mitochondrial dysfunction is a major source of reactive oxygen species (ROS). An imbalance in ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, further contributing to cell death.[2][3]
Apoptotic Cascade
The culmination of mitochondrial dysfunction and oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, the activation of a cascade of caspases (cysteine-aspartic proteases), and the regulation by Bcl-2 family proteins.
Below is a diagram illustrating the hypothesized signaling pathway for (-)-eseroline-induced neurotoxicity.
Caption: Hypothesized signaling pathway of (-)-eseroline neurotoxicity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the neurotoxicity of (-)-eseroline.
Cell Culture
-
Cell Lines: Mouse neuroblastoma (N1E-115), rat glioma (C6), and neuroblastoma-glioma hybrid (NG-108-15) cells are suitable models.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.[4][5][6][7]
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released.
-
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of (-)-eseroline fumarate (B1241708) for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
-
Caption: Experimental workflow for the LDH cytotoxicity assay.
Cellular ATP Level Measurement
This assay quantifies the amount of ATP in cells, providing an indication of metabolic activity and cell viability.[8][9][10]
-
Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light emitted is proportional to the ATP concentration.
-
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Add a single reagent containing cell lysis buffer, luciferase, and luciferin to each well.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the ATP levels in untreated control cells.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12][13][14]
-
Principle: The assay uses a fluorogenic substrate containing the caspase-3 recognition sequence (DEVD) linked to a fluorescent molecule (e.g., AFC or R110). Cleavage of the substrate by active caspase-3 releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release their contents.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate and reaction buffer.
-
Incubate at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
The increase in fluorescence is proportional to the caspase-3 activity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay assesses mitochondrial health by measuring the mitochondrial membrane potential.[15][16][17][18][19]
-
Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
-
Procedure:
-
Culture and treat cells with this compound.
-
Incubate the cells with the JC-1 staining solution.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
In healthy cells, the mitochondria will appear red, while in apoptotic cells, the cytoplasm will be green.
-
Quantify the ratio of red to green fluorescence to assess the change in ΔΨm.
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[20][21][22][23][24]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest.
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of Bax and Bcl-2.
-
Caption: Experimental workflow for Western blot analysis.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a neurotoxic compound that induces neuronal cell death, at least in part, by causing a severe depletion of cellular ATP.[1] This foundational finding suggests a cascade of downstream events, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways. However, direct experimental evidence elucidating the specific molecular players and signaling pathways involved in (-)-eseroline's neurotoxicity is currently limited.
Future research should focus on:
-
Directly assessing mitochondrial function: Investigating the effects of (-)-eseroline on mitochondrial membrane potential, oxygen consumption, and the activity of electron transport chain complexes.
-
Quantifying oxidative stress: Measuring the production of reactive oxygen species and assessing markers of oxidative damage in response to (-)-eseroline treatment.
-
Elucidating the apoptotic pathway: Determining the involvement of specific caspases, the release of cytochrome c, and the regulation of Bcl-2 family proteins in (-)-eseroline-induced cell death.
-
Investigating upstream signaling pathways: Exploring the potential role of pathways such as the MAP kinase pathway in mediating the neurotoxic effects of (-)-eseroline.
A thorough understanding of these mechanisms is crucial for drug development professionals, particularly in the context of drugs for which eseroline is a metabolite, such as physostigmine and cymserine.[25] By elucidating the precise mechanisms of (-)-eseroline's neurotoxicity, it may be possible to develop strategies to mitigate its harmful effects and improve the safety profile of related therapeutic agents.
References
- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESeroS-GS Protects Neuronal Cells from Oxidative Stress by Stabilizing Lysosomes [mdpi.com]
- 3. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biotium.com [biotium.com]
- 14. promega.com [promega.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: A Streamlined Protocol for the Synthesis and Purification of (-)-Eseroline Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Eseroline is the primary active and phenolic metabolite of (-)-physostigmine, a naturally occurring alkaloid known for its reversible inhibition of acetylcholinesterase.[1][2] While (-)-eseroline itself exhibits weak anticholinesterase activity, it possesses potent analgesic properties mediated through the μ-opioid receptor.[3][4] However, the free base of (-)-eseroline can be unstable and prone to air oxidation, forming the red-colored compound rubreserine.[1][5] To enhance stability, facilitate handling, and improve physicochemical properties for pharmaceutical development, it is often converted into a salt form.[6] The fumarate (B1241708) salt is a common choice, offering good crystallinity and stability.[7][8]
This application note provides a detailed, step-by-step protocol for the synthesis of (-)-eseroline from (-)-physostigmine and its subsequent conversion to and purification of (-)-eseroline fumarate.
Experimental Overview
The overall process involves two main stages:
-
Synthesis of (-)-Eseroline: Nucleophilic substitution reaction on (-)-physostigmine by refluxing in 1-butanol (B46404) with sodium butylate (B1668116) to cleave the methylcarbamate group.[9]
-
Formation and Purification of this compound: Reaction of the purified (-)-eseroline free base with fumaric acid, followed by crystallization to yield the final product.[9][10]
Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of (-)-Eseroline from (-)-Physostigmine
This protocol is adapted from a high-yield method involving reflux in butanol.[9]
Materials:
-
(-)-Physostigmine
-
1-Butanol, anhydrous
-
Sodium metal (or Sodium butylate)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
-
Eluent: Methanol/Dichloromethane mixture (e.g., 2% MeOH in DCM)[10]
Procedure:
-
Preparation of Sodium Butylate: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), carefully add a stoichiometric amount of sodium metal to anhydrous 1-butanol. Allow the reaction to proceed until all sodium has dissolved to form sodium butylate.
-
Reaction Setup: Add (-)-physostigmine to the sodium butylate solution in 1-butanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude (-)-eseroline as an oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 0-5% methanol in dichloromethane) to obtain pure (-)-eseroline free base.[10]
Protocol 2: Preparation and Purification of this compound
This protocol describes the salt formation and subsequent purification by crystallization.[9][10]
Materials:
-
Purified (-)-Eseroline oil
-
Fumaric acid
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
-
Pentane (B18724) or Isopropyl ether
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the purified (-)-eseroline oil in a minimal amount of methanol.
-
Acid Addition: In a separate flask, dissolve one molar equivalent of fumaric acid in methanol, warming gently if necessary.
-
Salt Formation: Add the fumaric acid solution dropwise to the stirred eseroline (B613827) solution at room temperature.
-
Induce Crystallization: To the resulting mixture, slowly add diethyl ether, followed by pentane or isopropyl ether, until turbidity is observed and crystallization begins.[10] Stir the mixture for a period to ensure complete precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a cold mixture of the crystallization solvents (e.g., ether/pentane) to remove any soluble impurities.
-
Drying: Dry the purified this compound salt under vacuum to a constant weight. The product should be a stable, crystalline solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value / Condition | Source |
| Synthesis | ||
| Starting Material | (-)-Physostigmine | [9] |
| Key Reagent | Sodium butylate in 1-Butanol | [9] |
| Reaction Type | Nucleophilic Substitution / Hydrolysis | [5][9] |
| Expected Yield (Eseroline) | High Yield (e.g., ~90% reported for similar preps) | [9][10] |
| Salt Formation | ||
| Acid | Fumaric Acid (1.0 equivalent) | [10] |
| Solvents | Methanol, Diethyl Ether, Pentane | [10] |
| Purification Method | Recrystallization | [10] |
| Expected Yield (Fumarate) | >85% from pure eseroline | N/A |
| Final Product Form | Crystalline Solid | [10] |
Table 2: Analytical Characterization Parameters
| Analysis | Technique | Specification / Purpose | Reference |
| Purity Assessment | HPLC | Determine chemical purity of final salt (>98%) | [11] |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Confirm chemical structure | N/A |
| Mass Verification | Mass Spectrometry (MS) | Confirm molecular weight of cation | N/A |
| Thermal Properties | Melting Point (DSC) | Characterize physical properties of the salt | [10][12] |
| Quantification | HPLC | Quantify eseroline concentration in samples | [11] |
Concluding Remarks
This protocol offers a reliable and high-yield pathway for the synthesis and purification of this compound, a critical derivative for research and development. The conversion of (-)-physostigmine to (-)-eseroline via reflux in butanol is efficient, and the subsequent fumarate salt formation provides a stable, crystalline product suitable for further studies. Proper analytical characterization is essential to confirm the purity and identity of the final compound. Researchers should be aware that eseroline and its parent compound, physostigmine (B191203), are biologically active and potentially toxic; appropriate safety precautions must be taken during handling.[2][13]
References
- 1. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. Eseroline - Wikipedia [en.wikipedia.org]
- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2013019825A1 - Stepwise process for the production of alkaloid salts - Google Patents [patents.google.com]
- 7. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2004052894A1 - Crystalline fumarate salts of 1-azabicyclo[2.2.2]oct substituted furo[2,3-c]pyridinyl carboxamide and compositions and preparations thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines. - Google Patents [patents.google.com]
- 11. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Eseroline Fumarate: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). It has garnered interest in neuroscience research due to its own biological activities, including reversible inhibition of acetylcholinesterase (AChE) and potential neuroprotective properties. This document provides detailed application notes and experimental protocols for the in vitro investigation of (-)-Eseroline fumarate (B1241708), designed to assist researchers in pharmacology and drug development. The protocols outlined below cover key assays for evaluating its bioactivity, including its effects on enzymatic activity, cell viability and toxicity, as well as its potential antioxidant and anti-inflammatory properties.
Data Presentation
The following tables summarize the quantitative data for (-)-Eseroline in various in vitro assays.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of (-)-Eseroline
| Enzyme Source | Ki (μM) | Inhibition Type |
| Electric Eel AChE | 0.15 ± 0.08 | Competitive |
| Human Red Blood Cell AChE | 0.22 ± 0.10 | Competitive |
| Rat Brain AChE | 0.61 ± 0.12 | Competitive |
| Horse Serum BuChE | 208 ± 42 | Weak Inhibition |
Data from Bartolini et al.[1]
Table 2: Cytotoxicity of (-)-Eseroline in Neuronal and Non-neuronal Cell Lines (24-hour incubation)
| Cell Line | Assay | EC50 / IC50 (μM) |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | 14C-Adenine Nucleotide Release | 40 - 75 |
| N1E-115 (Mouse Neuroblastoma) | 14C-Adenine Nucleotide Release | 40 - 75 |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | LDH Leakage | 40 - 75 |
| N1E-115 (Mouse Neuroblastoma) | LDH Leakage | 40 - 75 |
| C6 (Rat Glioma) | LDH Leakage | 80 - 120 |
| ARL-15 (Rat Liver) | LDH Leakage | 80 - 120 |
Data from Somani et al.
Table 3: Effect of (-)-Eseroline on ATP Levels in N1E-115 Cells (1-hour incubation)
| Concentration (mM) | % ATP Loss |
| 0.3 | > 50% |
Data from Somani et al.
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of (-)-Eseroline fumarate.
Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of this compound solution (or vehicle control)
-
10 µL of AChE solution
-
-
-
Pre-incubation:
-
Mix gently and incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min).
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be determined using a Dixon plot or by non-linear regression analysis of substrate-velocity curves at different inhibitor concentrations.
-
Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibition.
Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y, N1E-115)
-
Cell culture medium and supplements
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Include a vehicle control (medium only) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
-
Assay:
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (typically 30 minutes).
-
-
Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from a no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] * 100
-
Determine the EC50 value from the dose-response curve.
-
Signaling Pathway for LDH Release
Caption: Pathway of LDH release upon cell damage.
Cell Viability Assay (ATP Measurement)
This protocol assesses cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Principle: ATP is a marker for cell viability because it is present in all metabolically active cells, and the concentration declines rapidly upon cell death. The assay utilizes a luciferase-based system where the light produced is proportional to the amount of ATP.
Materials:
-
Neuronal cell lines
-
Cell culture medium and supplements
-
This compound
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired time period.
-
-
Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent directly to the wells.
-
Mix on an orbital shaker for a few minutes to induce cell lysis.
-
Incubate at room temperature for the time specified in the kit's instructions (typically 10-15 minutes) to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Logical Relationship of ATP and Cell Viability
Caption: Logic of ATP-based cell viability assay.
In Vitro Neuroprotection Assay
This protocol evaluates the potential of this compound to protect neuronal cells from a neurotoxic insult.
Principle: Neuronal cells are pre-treated with this compound and then exposed to a neurotoxin (e.g., amyloid-beta, glutamate, or 6-hydroxydopamine). The protective effect is assessed by measuring cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., Amyloid-beta 1-42)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding and Differentiation (Optional):
-
Seed SH-SY5Y cells in a 96-well plate.
-
For a more neuron-like phenotype, differentiate the cells with retinoic acid for several days prior to the experiment.
-
-
Pre-treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 2 hours).
-
-
Neurotoxin Exposure:
-
Add the neurotoxin to the wells (with the this compound still present) and incubate for the required time to induce cell death (e.g., 24 hours).
-
Include controls: vehicle-only, neurotoxin-only, and this compound-only.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTT or ATP assay) as described in the respective protocols.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of this compound relative to the neurotoxin-only treated cells.
-
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for the neuroprotection assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the free radical scavenging activity of this compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
-
Assay:
-
In a 96-well plate, add a small volume of the this compound solution or control to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value from the dose-response curve.
-
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The anti-inflammatory potential of a compound can be determined by its ability to inhibit this NO production. NO concentration in the culture supernatant is measured using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent system
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Include controls: vehicle-only, LPS-only, and this compound-only.
-
-
Nitrite (B80452) Measurement:
-
Transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the Griess reagent components to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Determine the concentration of nitrite in each sample from the standard curve.
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value.
-
Signaling Pathway for NO Production
Caption: LPS-induced nitric oxide production pathway.
References
Application Notes and Protocols for In Vivo Administration of (-)-Eseroline Fumarate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a physostigmine (B191203) derivative, has demonstrated notable pharmacological activity in various animal models. Primarily recognized for its potent antinociceptive and opioid-like effects, it presents a compound of interest for pain management research. Unlike its parent compound, physostigmine, (-)-eseroline exhibits weak acetylcholinesterase (AChE) inhibitory activity, suggesting a different primary mechanism of action for its analgesic properties. These application notes provide a summary of the available in vivo data and detailed protocols for the administration of (-)-eseroline fumarate (B1241708) in animal models to facilitate further research and drug development.
Disclaimer: The information provided is based on currently available scientific literature. Researchers should meticulously follow all institutional and national guidelines for animal care and use.
Pharmacodynamics and Efficacy
(-)-Eseroline has been shown to be a potent antinociceptive agent in cats and rodents, with some studies suggesting its analgesic action is stronger than that of morphine.[1] Its effects are rapid in onset, though they may be of a shorter duration than morphine.[1] The analgesic and cataleptic effects observed in rats have been shown to be antagonized by naloxone, indicating an interaction with opioid receptors.[2]
Analgesic Effects
One study has documented the effective dose of (-)-eseroline in suppressing nociceptive responses in anesthetized rats.
| Animal Model | Administration Route | Dose | Observed Effect | Citation |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Suppression of nociceptive responses to noxious (mechanical and thermal) stimuli. The effect started approximately 5 minutes after administration and lasted for about 60 minutes. | [2] |
In Vivo Toxicology
Detailed in vivo toxicological studies providing specific LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for (-)-eseroline fumarate are not well-documented in the available literature. However, in vitro studies have indicated potential for cellular toxicity.
| Cell Line | Assay | Concentration for 50% Effect | Citation |
| Neuroblastoma-glioma hybrid NG108-15 | LDH leakage / Adenine nucleotide release | 40-75 µM | |
| Mouse neuroblastoma N1E-115 | LDH leakage / Adenine nucleotide release | 40-75 µM | |
| Rat glioma C6 | LDH leakage / Adenine nucleotide release | 80-120 µM | |
| Rat liver ARL-15 | LDH leakage / Adenine nucleotide release | 80-120 µM |
Pharmacokinetics
Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound following in vivo administration in animal models are not available in the reviewed literature.
Experimental Protocols
The following are generalized protocols for common in vivo assays used to evaluate the antinociceptive effects of compounds like this compound. Researchers must adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration in Rats for Analgesia Studies
Objective: To administer this compound intraperitoneally to rats to assess its analgesic effects.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Rat restraint device (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the animals, ensuring the injection volume does not exceed 10 mL/kg.
-
Vortex the solution until the compound is completely dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing.
-
Gently restrain the rat. One common method is to hold the rat with its head tilted downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring and Analgesia Assessment:
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration, assess the analgesic effect using a suitable nociceptive test such as the hot plate or tail-flick test.
-
Protocol 2: Hot Plate Test for Thermal Nociception in Mice
Objective: To evaluate the analgesic effect of this compound against thermal stimuli.[3]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Stopwatch
-
Plexiglass cylinder to confine the mouse on the hot plate
Procedure:
-
Apparatus Setup:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).
-
-
Baseline Measurement:
-
Before drug administration, place each mouse individually on the hot plate within the plexiglass cylinder and start the stopwatch.
-
Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Allow the mouse to return to its home cage.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., i.p. as per Protocol 1).
-
-
Post-Administration Testing:
-
At specified time points after drug administration, repeat the hot plate test as described in step 2.
-
The increase in latency to respond compared to the baseline measurement is an indicator of analgesia.
-
Protocol 3: Tail-Flick Test for Thermal Nociception in Rats
Objective: To assess the analgesic effect of this compound using a radiant heat stimulus.[4]
Materials:
-
Tail-flick analgesia meter
-
Rat restrainer
Procedure:
-
Apparatus Setup:
-
Turn on the tail-flick meter and allow the radiant heat source to stabilize.
-
-
Baseline Measurement:
-
Gently place the rat in the restrainer.
-
Position the rat's tail over the radiant heat source, typically on the distal third of the tail.
-
Activate the heat source and start the timer.
-
The apparatus will automatically detect the tail flick response and record the latency.
-
Establish a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.
-
Perform two to three baseline measurements for each animal with a sufficient interval between them.
-
-
Drug Administration:
-
Administer this compound or vehicle control.
-
-
Post-Administration Testing:
-
At predetermined intervals after administration, repeat the tail-flick test.
-
An increase in the tail-flick latency is indicative of an analgesic effect.
-
Visualizations
Caption: Putative signaling pathway for (-)-eseroline-induced analgesia.
Caption: General experimental workflow for in vivo analgesic testing.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
Application Note: HPLC Method for the Quantification of (-)-Eseroline Fumarate
Abstract
This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (-)-Eseroline fumarate (B1241708) in plasma samples. The method utilizes a C18 column with gradient elution and fluorescence detection, providing high selectivity and low limits of detection and quantification suitable for pharmacokinetic studies. A simple liquid-liquid extraction (LLE) protocol is employed for sample preparation, ensuring high recovery and clean extracts. This method is ideal for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of (-)-Eseroline.
Introduction
(-)-Eseroline is a metabolite of the cholinesterase inhibitor physostigmine (B191203) and is of significant interest in pharmaceutical research due to its own biological activities, including potential neuroprotective effects. Accurate quantification of (-)-Eseroline is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the quantification of (-)-Eseroline fumarate in a biological matrix using HPLC with fluorescence detection, a technique known for its high sensitivity and selectivity for fluorescent compounds.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): N-methylphysostigmine
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (or other relevant biological matrix)
-
Ethyl acetate (B1210297) (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 254 nm, Emission: 355 nm |
| Internal Standard (IS) | N-methylphysostigmine |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Preparation of Solutions
3.1. Standard Stock Solutions
-
This compound stock solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard stock solution (1 mg/mL): Accurately weigh 10 mg of N-methylphysostigmine and dissolve it in 10 mL of methanol.
3.2. Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.05 ng/mL to 10.0 ng/mL.[1][2]
-
Spike blank plasma with the working standard solutions to prepare calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample (or calibration standard), add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 100 µL of 1 M Sodium Hydroxide to basify the sample.
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions: 95% A, 5% B).
-
Vortex for 1 minute.
-
Transfer the solution to an HPLC vial for injection.
Data Presentation
The performance of this method has been validated and key quantitative data are summarized below.[1][2]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 10.0 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.025 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Mean Recovery (Eseroline) | 80.3% |
| Intra-day Precision (%RSD) | 0.7% - 6.6% |
| Inter-day Precision (%RSD) | 0.7% - 6.6% |
| Intra-day Accuracy | 97.5% - 110.0% |
| Inter-day Accuracy | 97.5% - 110.0% |
Visualization
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note is a reliable, sensitive, and specific procedure for the quantification of this compound in plasma. The simple and efficient sample preparation, coupled with the high sensitivity of fluorescence detection, makes this method well-suited for a variety of research and drug development applications, particularly for pharmacokinetic profiling where low concentrations are expected.[1][2] The provided validation data demonstrates the robustness and accuracy of the method.
References
- 1. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revival of physostigmine – a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Mass Spectrometry Analysis of (-)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of (-)-Eseroline fumarate (B1241708) using mass spectrometry. (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is an opioid agonist. Accurate and robust analytical methods are crucial for its characterization, quantification in biological matrices, and stability assessment. The following sections detail experimental procedures for direct infusion and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and data analysis. Representative quantitative data and a stability-indicating method are also presented.
Introduction
(-)-Eseroline is a psychoactive compound that acts as an opioid receptor agonist.[1] Its analysis is critical in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control. Mass spectrometry offers high sensitivity and selectivity, making it the ideal technique for the analysis of (-)-eseroline. This application note describes validated methods for its analysis by direct infusion MS/MS and LC-MS/MS.
Qualitative Analysis by Direct Infusion MS/MS
Direct infusion mass spectrometry is a rapid method for the initial characterization and confirmation of (-)-eseroline.
Experimental Protocol
2.1.1. Sample Preparation
-
Prepare a stock solution of (-)-eseroline fumarate at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[2]
2.1.2. Instrument Parameters
-
Mass Spectrometer: Triple Quadrupole or Ion Trap Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Infusion Flow Rate: 5-10 µL/min
-
Capillary Voltage: 4000 V
-
Nebulizer Gas (N₂): 50 psi
-
Drying Gas (N₂) Flow Rate: 10 L/min
-
Drying Gas Temperature: 300°C
-
MS Scan Mode: Full scan (for precursor identification) and Product Ion Scan (for fragmentation analysis)
-
Collision Gas: Argon
-
Collision Energy: Optimized for fragmentation (e.g., 20-40 eV)
Expected Results
The full scan mass spectrum should show a prominent protonated molecule [M+H]⁺ for eseroline (B613827) at m/z 219.15. The product ion scan of m/z 219.15 is expected to yield characteristic fragment ions.
Table 1: MS/MS Fragmentation of (-)-Eseroline
| Precursor Ion (m/z) | Fragment Ions (m/z) |
| 219.15 | 176.1, 175.1, 162.1 |
Quantitative Analysis by LC-MS/MS
LC-MS/MS is the preferred method for the sensitive and selective quantification of (-)-eseroline in complex matrices.
Experimental Workflow
Caption: Workflow for the quantitative analysis of (-)-eseroline in plasma.
Experimental Protocol
3.2.1. Sample Preparation
-
To 100 µL of plasma, add the internal standard (e.g., eseroline-d3).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. LC-MS/MS Parameters
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI, Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for (-)-Eseroline and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (-)-Eseroline | 219.15 | 162.1 | 25 |
| (-)-Eseroline | 219.15 | 176.1 | 20 |
| Eseroline-d3 (IS) | 222.15 | 165.1 | 25 |
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[3]
Table 3: Representative Quantitative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Stability-Indicating Method and Forced Degradation Study
A stability-indicating method is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4]
Forced Degradation Protocol
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
Samples are then analyzed by LC-MS/MS to separate and identify potential degradation products.
Table 4: Representative Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| Acid Hydrolysis | ~15% | 237.16 ([M+H+H₂O]⁺) |
| Base Hydrolysis | ~25% | 235.14 ([M-H+O]⁺) |
| Oxidative Degradation | ~20% | 235.14 ([M-H+O]⁺), 251.13 ([M-H+O₂]⁺) |
| Thermal Degradation | < 5% | Not significant |
| Photolytic Degradation | ~10% | Various minor products |
Signaling Pathway
(-)-Eseroline exerts its analgesic effects through its action on opioid receptors, which are G-protein coupled receptors (GPCRs).
Caption: Opioid receptor signaling pathway of (-)-eseroline.
The binding of (-)-eseroline to the opioid receptor activates the inhibitory G-protein (Gi/o).[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] The activated G-protein also modulates ion channels, causing an increase in potassium efflux (leading to hyperpolarization) and a decrease in calcium influx. These events collectively reduce neuronal excitability and inhibit the release of neurotransmitters involved in pain signaling, resulting in analgesia.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uib.no [uib.no]
- 3. resolian.com [resolian.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using (-)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (-)-Eseroline fumarate (B1241708) in various cell culture assays. (-)-Eseroline, a metabolite of physostigmine (B191203), is a compound with a dual mechanism of action, acting as both a reversible acetylcholinesterase (AChE) inhibitor and a µ-opioid receptor agonist.[1][2] This unique pharmacological profile makes it a compound of interest for neuropharmacological research. Furthermore, its formulation as a fumarate salt introduces the potential for neuroprotective effects associated with fumaric acid esters, primarily through the activation of the Nrf2 antioxidant pathway.
Data Presentation
The following tables summarize the quantitative data associated with the bioactivity of (-)-Eseroline.
Table 1: Acetylcholinesterase (AChE) Inhibition by (-)-Eseroline
| Enzyme Source | Inhibition Constant (Ki) (µM) |
| Electric Eel | 0.15 ± 0.08 |
| Human Red Blood Cells | 0.22 ± 0.10 |
| Rat Brain | 0.61 ± 0.12 |
Data sourced from a study on the reversible inhibition of acetylcholinesterase by eseroline (B613827).[2]
Table 2: Cytotoxicity of (-)-Eseroline in Neuronal Cell Lines (24-hour exposure)
| Cell Line | Assay | EC50 for 50% Maximum Effect (µM) |
| N1E-115 (Mouse Neuroblastoma) | LDH Leakage / Adenine (B156593) Nucleotide Release | 40 - 75[3] |
| NG 108-15 (Neuroblastoma-Glioma Hybrid) | LDH Leakage / Adenine Nucleotide Release | 40 - 75[3] |
| C6 (Rat Glioma) | LDH Leakage / Adenine Nucleotide Release | 80 - 120[3] |
Concentrations of eseroline required for 50% release of adenine nucleotides or 50% leakage of LDH.[3]
Mandatory Visualizations
Signaling Pathways of (-)-Eseroline Fumarate
Caption: Dual signaling pathways of this compound.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman's method to determine the AChE inhibitory activity of this compound.
Materials:
-
This compound
-
Acetylcholinesterase (from electric eel or rat brain)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 10 mM ATCI solution in phosphate buffer.
-
Prepare the AChE enzyme solution in phosphate buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in triplicate):
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of AChE solution.
-
Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of this compound dilution + 20 µL of AChE solution.
-
-
Pre-incubation:
-
Mix the contents of each well gently and pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
To each well (except the blank), add 20 µL of the 10 mM ATCI solution.
-
Immediately after adding the substrate, add 20 µL of the 10 mM DTNB solution to all wells.
-
Place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[3]
Materials:
-
Neuronal cell lines (N1E-115, C6, or NG 108-15)
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Assay:
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the EC50 value.
-
ATP Depletion Assay
This assay quantifies the intracellular ATP levels to assess the effect of this compound on cellular energy metabolism. A loss of ATP in N1E-115 cells has been observed upon treatment with eseroline.[3]
Materials:
-
Neuronal cell line (e.g., N1E-115)
-
Complete cell culture medium
-
This compound
-
ATP measurement kit (luciferin/luciferase-based)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the LDH cytotoxicity assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 1 hour, as a significant ATP loss was observed at this time point in N1E-115 cells[3]).
-
-
Cell Lysis and ATP Measurement:
-
After incubation, lyse the cells according to the ATP measurement kit's protocol to release intracellular ATP.
-
Add the luciferin/luciferase reagent to the cell lysate.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations.
-
Determine the ATP concentration in the samples and express it as a percentage of the untreated control.
-
Plot the percentage of ATP content against the logarithm of the compound concentration.
-
References
- 1. Stabilization of μ-opioid receptor facilitates its cellular translocation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Acetylcholinesterase Inhibition with (-)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203).[1][2] It acts as a reversible and competitive inhibitor of acetylcholinesterase, the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] Understanding the inhibitory potential of compounds like (-)-eseroline is crucial for the development of therapeutics targeting cholinergic deficits, such as in Alzheimer's disease.[5] This document provides a detailed protocol for measuring the inhibition of acetylcholinesterase by (-)-Eseroline fumarate (B1241708) using the widely accepted Ellman's assay.[5][6]
Principle of the Assay
The Ellman's assay is a colorimetric method used to measure AChE activity.[5] The assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine.[7] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][7] The rate of color development is directly proportional to the AChE activity.[7] In the presence of an inhibitor like (-)-eseroline, the rate of the reaction decreases.
Quantitative Data: Inhibitory Potency of (-)-Eseroline
(-)-Eseroline has been shown to be a potent and rapidly reversible competitive inhibitor of AChE from various sources.[4] Its inhibitory action is independent of pre-incubation time, with the full effect observed in less than 15 seconds.[4]
| Enzyme Source | Inhibition Constant (Ki) |
| Electric Eel AChE | 0.15 ± 0.08 µM |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM |
| Rat Brain AChE | 0.61 ± 0.12 µM |
| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM (weakly active) |
Table 1: Inhibitory constants (Ki) of (-)-Eseroline against cholinesterases from different sources. Data sourced from Galli et al. (1982).[4]
Experimental Protocols
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening.
Materials and Reagents
-
(-)-Eseroline fumarate
-
Acetylcholinesterase (AChE) from Electric Eel (Type VI-S, EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.36 U/mL): Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.36 U/mL.[8]
-
ATCI Solution (0.71 mM): Dissolve ATCI in deionized water to make a 0.71 mM stock solution. Prepare this solution fresh daily.[8]
-
DTNB Solution (0.5 mM): Dissolve DTNB in the phosphate buffer to make a 0.5 mM stock solution.[8]
-
This compound Working Solutions: Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or phosphate buffer). Create a series of dilutions in phosphate buffer to achieve a range of desired concentrations for testing.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 140 µL of phosphate buffer + 20 µL of AChE solution.
-
Inhibitor Samples: 120 µL of phosphate buffer + 20 µL of the respective this compound working solution + 20 µL of AChE solution.
-
-
Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and incubate for 15 minutes at 25°C.[8]
-
Initiate the Reaction: To each well (except the blank), add a 40 µL mixture containing 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATCI to start the enzymatic reaction.[8]
-
Measure Absorbance: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[5]
Data Analysis
-
Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the Percentage of Inhibition: Use the following equation to calculate the percent inhibition for each concentration of this compound: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration that inhibits 50% of AChE activity) can be determined by non-linear regression analysis of the dose-response curve.[9]
Visualizations
Caption: Mechanism of competitive AChE inhibition by (-)-Eseroline.
References
- 1. biocat.com [biocat.com]
- 2. Eseroline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Eserine Salicylate? [synapse.patsnap.com]
- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 9. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine | MDPI [mdpi.com]
Investigating the Opioid Receptor Binding Profile of (-)-Eseroline Fumarate
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction
Opioid receptors, primarily of the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation.[1] The development of novel opioid receptor ligands is a significant area of research for identifying safer and more effective analgesics. (-)-Eseroline has emerged as a compound of interest due to its potent analgesic properties.[2] Early studies have indicated that eseroline (B613827) acts as an opioid receptor agonist, inhibiting adenylate cyclase. Notably, it has been reported that the enantiomers of eseroline bind to opioid receptors in rat brain membranes with equal affinity. However, a comprehensive quantitative characterization of (-)-Eseroline fumarate's binding affinity and selectivity for the different opioid receptor subtypes is lacking in publicly available literature.
This application note provides a standardized and detailed protocol for a radioligand competition binding assay to enable researchers to determine the binding affinities (Ki values) of (-)-Eseroline fumarate (B1241708) for the µ, δ, and κ opioid receptors.
Quantitative Binding Data
As of the latest literature review, specific quantitative binding data (e.g., Ki, IC50) for this compound at the mu, delta, and kappa opioid receptors are not available. The table below qualitatively summarizes the known binding information. Researchers are encouraged to use the provided protocol to generate quantitative data.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Source |
| (-)-Eseroline | Opioid Receptors (general) | Enantiomers bind with equal affinity | |
| µ (Mu) | Data not available | ||
| δ (Delta) | Data not available | ||
| κ (Kappa) | Data not available |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the µ, δ, and κ opioid receptors expressed in cell membranes. The principle of this assay is the competition between the unlabeled test compound (this compound) and a radiolabeled ligand with known high affinity and selectivity for a specific opioid receptor subtype.
Materials and Reagents
-
Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing human recombinant µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-receptor: [³H]-DAMGO (specific activity ~30-60 Ci/mmol)
-
δ-receptor: [³H]-Naltrindole (specific activity ~30-60 Ci/mmol)
-
κ-receptor: [³H]-U69,593 (specific activity ~30-60 Ci/mmol)
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette
-
Plate shaker
-
Cell harvester
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare the radioligand solution in assay buffer at a final concentration close to its Kd value (typically 0.5-2 nM).
-
Prepare the non-specific binding control solution of Naloxone at a final concentration of 10 µM.
-
Thaw the cell membranes on ice immediately before use and dilute to the appropriate concentration in assay buffer (typically 10-50 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of Naloxone solution (10 µM), 50 µL of radioligand solution, and 100 µL of the diluted cell membrane suspension to designated wells.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane suspension to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter (counts per minute, CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (CPM in presence of test compound - Non-specific Binding CPM) / (Total Specific Binding CPM) x 100
-
-
Determine IC50:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
-
Calculate Ki:
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, such as (-)-Eseroline, a conformational change in the receptor leads to the activation of the G-protein. This initiates a signaling cascade with several downstream effects, including:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release.
-
These actions collectively result in a reduction of neuronal excitability and the inhibition of pain signal transmission.
Caption: General opioid receptor signaling pathway activated by an agonist.
Experimental Workflow
The following diagram illustrates the key steps of the radioligand competition binding assay.
Caption: Workflow for the radioligand competition binding assay.
References
Application Notes and Protocols for (-)-Eseroline Fumarate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). In neuroscience research, it is a compound of significant interest due to its dual mechanism of action. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and also exhibits agonist activity at opioid receptors.[1][2] This unique pharmacological profile makes (-)-Eseroline a valuable tool for investigating the interplay between the cholinergic and opioid systems in various physiological and pathological processes, including pain perception and neurodegeneration. However, it is crucial to note that at higher concentrations, (-)-Eseroline can induce neurotoxicity.[3]
These application notes provide detailed protocols for utilizing (-)-Eseroline fumarate (B1241708) in key neuroscience research experiments, along with structured quantitative data and visualizations of the associated signaling pathways.
Data Presentation
Acetylcholinesterase (AChE) Inhibition
(-)-Eseroline acts as a competitive and reversible inhibitor of AChE.[1] Its inhibitory potency has been determined against AChE from various sources.
| Enzyme Source | Inhibitor | Inhibition Constant (Kᵢ) |
| Electric Eel AChE | (-)-Eseroline | 0.15 ± 0.08 µM[1] |
| Human RBC AChE | (-)-Eseroline | 0.22 ± 0.10 µM[1] |
| Rat Brain AChE | (-)-Eseroline | 0.61 ± 0.12 µM[1] |
Neurotoxicity in Neuronal Cell Lines
At higher concentrations, (-)-Eseroline exhibits dose- and time-dependent neurotoxicity, primarily through a mechanism involving the loss of cellular ATP.[3]
| Cell Line | Assay | Effective Concentration (24 hr) |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | 50% LDH Release | 40 - 75 µM[3] |
| N1E-115 (Mouse Neuroblastoma) | 50% LDH Release | 40 - 75 µM[3] |
| N1E-115 (Mouse Neuroblastoma) | >50% ATP Loss (1 hr) | 0.3 mM[3] |
| C6 (Rat Glioma) | 50% LDH Release | 80 - 120 µM[3] |
Antinociceptive Effects
(-)-Eseroline has demonstrated potent antinociceptive (pain-relieving) properties, reported to be stronger than morphine.[2]
| Animal Model | Assay | Compound | Observation |
| Rodents | Hot Plate Test | (-)-Eseroline | Potent antinociceptive agent, stronger than morphine.[2] |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the determination of the inhibitory potency of (-)-Eseroline fumarate on AChE activity using a colorimetric method.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the various concentrations of this compound solution to the sample wells. For the control well (100% enzyme activity), add 20 µL of phosphate buffer.
-
Add 20 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of 10 mM DTNB to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Neurotoxicity Assessment in Neuronal Cell Culture
This section provides protocols for assessing the neurotoxic effects of this compound by measuring Lactate Dehydrogenase (LDH) release and intracellular ATP levels.
This assay quantifies cell membrane damage by measuring the amount of LDH released into the culture medium.
Materials:
-
Neuronal cell line (e.g., N1E-115, SH-SY5Y)
-
This compound
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM to 500 µM) and a vehicle control. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Assay:
-
Carefully collect the cell culture supernatant.
-
Follow the instructions of the commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control (maximum LDH release).
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the EC₅₀ value.
-
This assay determines cell viability by quantifying the amount of ATP present in metabolically active cells.
Materials:
-
Neuronal cell line
-
This compound
-
Cell culture medium
-
ATP bioluminescence assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed neuronal cells in an opaque-walled 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 1 to 24 hours).
-
Assay:
-
Follow the protocol of the commercial ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Express the ATP levels as a percentage of the vehicle-treated control cells.
-
Plot the percentage of ATP remaining against the concentration of this compound.
-
Antinociceptive Activity Assessment (Hot Plate Test)
This in vivo protocol is used to evaluate the analgesic properties of this compound in rodents.
Materials:
-
Mice or rats
-
This compound
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and the hot plate apparatus before the experiment.
-
Baseline Measurement: Determine the baseline latency for each animal to react to the heat (e.g., paw licking, jumping) by placing them on the hot plate. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound (at various doses), vehicle, or morphine to different groups of animals via a suitable route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90 minutes), place each animal on the hot plate and record the reaction latency.
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups to determine the dose-dependent analgesic effect of this compound.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway: Acetylcholinesterase Inhibition
(-)-Eseroline inhibits the breakdown of acetylcholine (B1216132) (ACh) in the synaptic cleft, leading to increased availability of ACh to bind to postsynaptic muscarinic and nicotinic receptors.
Caption: Inhibition of AChE by (-)-Eseroline increases ACh levels in the synapse.
Opioid Receptor Signaling Pathway
As an opioid agonist, (-)-Eseroline binds to and activates opioid receptors, which are G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that modulate neuronal excitability and neurotransmitter release.
Caption: (-)-Eseroline activation of opioid receptors leads to neuronal inhibition.
Experimental Workflow for Neurotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the neurotoxic potential of this compound in a neuronal cell line.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Eseroline Fumarate in Cholinergic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203). It presents a unique pharmacological profile, acting as both a reversible inhibitor of acetylcholinesterase and an agonist at opioid receptors. This dual activity makes (-)-Eseroline fumarate (B1241708) a valuable, albeit complex, tool for researchers studying the intricate interplay between cholinergic and opioid pathways. Its cholinergic effects are primarily mediated through the inhibition of AChE, leading to an increase in acetylcholine (B1216132) levels in the synaptic cleft. Concurrently, its opioid agonist properties, which are reported to be more potent than morphine, are antagonized by naloxone, indicating action at opioid receptors.[1]
These application notes provide a comprehensive overview of the use of (-)-Eseroline fumarate in studying cholinergic systems, including its pharmacological data, and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The following table summarizes the known quantitative data for (-)-Eseroline.
| Target | Parameter | Species/Source | Value | Reference(s) |
| Acetylcholinesterase (AChE) | Kᵢ | Rat Brain | 0.61 ± 0.12 µM | [2] |
| Kᵢ | Human Red Blood Cells | 0.22 ± 0.10 µM | [2] | |
| Kᵢ | Electric Eel | 0.15 ± 0.08 µM | [2] | |
| Butyrylcholinesterase (BuChE) | Kᵢ | Horse Serum | 208 ± 42 µM | [2] |
| Opioid Receptors | Activity | - | Potent Agonist | [1] |
| Antinociceptive Effect | Mouse (tail-flick) | Stronger than morphine | [1] | |
| Antagonism | - | Reversed by naloxone | [1] |
Signaling Pathways and Experimental Logic
Cholinergic and Opioid Signaling Interaction
(-)-Eseroline's effects stem from its influence on two major neurotransmitter systems. The diagrams below illustrate the targeted cholinergic pathway and a logical workflow to dissect its dual actions.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Eseroline Fumarate as a Tool for Studying Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique pharmacological profile that makes it a valuable, albeit complex, tool for in vitro neurodegeneration research. Unlike its parent compound, (-)-eseroline is a weak, reversible acetylcholinesterase (AChE) inhibitor and also acts as a µ-opioid receptor agonist.[1][2] Of significant interest to the field of neurodegeneration is its dose-dependent neurotoxicity, which can be leveraged to model neuronal cell death and cholinergic dysfunction. At higher concentrations, (-)-eseroline induces neuronal demise primarily through the depletion of cellular ATP, providing a platform to investigate mechanisms of neuronal energy crisis and to screen for potential neuroprotective agents.[3]
This document provides detailed application notes and experimental protocols for utilizing (-)-eseroline fumarate (B1241708) to model and study aspects of neurodegeneration in vitro.
Mechanism of Action in Neurodegeneration Models
(-)-Eseroline's utility as a tool for studying neurodegeneration stems from its ability to induce a neurotoxic phenotype. The primary mechanism underlying this toxicity is the induction of a severe energy deficit within neuronal cells, characterized by a rapid and profound depletion of intracellular ATP.[3] This ATP depletion is a central event that can trigger a cascade of downstream pathological processes, including mitochondrial dysfunction, activation of apoptotic pathways, and potentially neuroinflammation.
While the precise molecular interactions of (-)-eseroline with mitochondrial components are not fully elucidated, its effect on cellular energy metabolism suggests a direct or indirect impact on mitochondrial function. This could involve the inhibition of mitochondrial respiratory chain complexes or the uncoupling of oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential and cessation of ATP synthesis.
The resulting energy crisis culminates in neuronal cell death, which can be quantified to assess the efficacy of neuroprotective compounds. By inducing a controlled and reproducible neurodegenerative state, (-)-eseroline serves as a valuable tool for:
-
Modeling Cholinergic Neurodegeneration: Inducing the death of cholinergic neurons to mimic aspects of diseases like Alzheimer's disease.
-
Investigating Mechanisms of Neuronal Energy Depletion: Studying the downstream consequences of ATP loss on neuronal function and survival.
-
Screening for Neuroprotective Compounds: Evaluating the efficacy of novel therapeutics in preventing or rescuing neurons from (-)-eseroline-induced toxicity.
Data Presentation
The following tables summarize the quantitative data on the neurotoxic effects of (-)-eseroline from in vitro studies.
Table 1: Cytotoxicity of (-)-Eseroline in Neuronal Cell Lines [3]
| Cell Line | Endpoint | Concentration for 50% Effect (EC50) | Incubation Time |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | 50% Leakage of LDH | 40 - 75 µM | 24 hours |
| N1E-115 (Mouse Neuroblastoma) | 50% Leakage of LDH | 40 - 75 µM | 24 hours |
| NG-108-15 (Neuroblastoma-Glioma Hybrid) | 50% Release of Adenine Nucleotides | 40 - 75 µM | 24 hours |
| N1E-115 (Mouse Neuroblastoma) | 50% Release of Adenine Nucleotides | 40 - 75 µM | 24 hours |
| C6 (Rat Glioma) | 50% Leakage of LDH | 80 - 120 µM | 24 hours |
| ARL-15 (Rat Liver) | 50% Leakage of LDH | 80 - 120 µM | 24 hours |
Table 2: Effect of (-)-Eseroline on Cellular ATP Levels [3]
| Cell Line | (-)-Eseroline Concentration | Incubation Time | Effect on ATP Levels |
| N1E-115 (Mouse Neuroblastoma) | 0.3 mM (300 µM) | 1 hour | >50% loss of cellular ATP |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study neurodegeneration using (-)-eseroline fumarate.
Protocol 1: Induction of Neurotoxicity in Cultured Neuronal Cells
This protocol describes how to treat cultured neuronal cells with (-)-eseroline to induce a neurodegenerative phenotype.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density appropriate for the cell type to achieve 70-80% confluency on the day of treatment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours to allow for attachment and recovery.
-
Preparation of (-)-Eseroline Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM). Include a vehicle control (medium with the same concentration of water or DMSO as the highest eseroline (B613827) concentration).
-
Treatment: Carefully remove the existing culture medium from the wells and replace it with 100 µL of the prepared (-)-eseroline working solutions or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) under standard culture conditions.
-
Endpoint Analysis: Following incubation, proceed with downstream assays to assess neurotoxicity, such as the LDH cytotoxicity assay (Protocol 2) or ATP measurement assay (Protocol 3).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.
Materials:
-
Treated cell culture supernatant from Protocol 1
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Prepare Assay Reagents: Prepare the LDH assay substrate, dye, and cofactor solutions according to the manufacturer's instructions.
-
Sample Collection: After the incubation period in Protocol 1, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Lysis Control (Maximum LDH Release): To determine the maximum LDH release, add 10 µL of the lysis solution provided in the kit to control wells (untreated cells) and incubate for 15 minutes at 37°C before collecting the supernatant.
-
Assay Reaction: Add 100 µL of the prepared LDH assay mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 (Spontaneous LDH release is from vehicle-treated cells).
-
Protocol 3: Cellular ATP Measurement Assay
This bioluminescent assay quantifies the amount of ATP in viable cells, providing a sensitive measure of cell health and metabolic function.
Materials:
-
Treated cells from Protocol 1
-
ATP measurement assay kit (commercially available, e.g., luciferase-based)
-
Luminometer
Procedure:
-
Prepare ATP Releasing Reagent: Prepare the ATP releasing reagent according to the manufacturer's instructions.
-
Cell Lysis: Remove the culture medium from the wells. Add 100 µL of the ATP releasing reagent to each well and incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.
-
Prepare ATP Detection Cocktail: Prepare the ATP detection cocktail containing luciferase and D-luciferin as per the kit's protocol.
-
Luminescence Reaction: Add 100 µL of the ATP detection cocktail to each well containing the cell lysate.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the samples by interpolating their luminescence values from the standard curve.
-
Express the results as a percentage of the ATP levels in vehicle-treated control cells.
-
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol allows for the semi-quantitative analysis of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein expression.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
Protocol 5: Caspase-3 Activity Assay
This fluorometric or colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated cells from Protocol 1
-
Caspase-3 activity assay kit (commercially available)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 400/505 nm) using a plate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the vehicle-treated control.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the putative signaling pathways involved in (-)-eseroline-induced neurotoxicity.
Caption: Putative pathway of (-)-eseroline-induced neuronal cell death.
Caption: Experimental workflow for studying (-)-eseroline-induced neurotoxicity.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Separation of Eseroline Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseroline (B613827) is a chiral alkaloid and a key precursor in the synthesis of physostigmine, a cholinesterase inhibitor. The enantiomers of eseroline may exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the resolution of enantiomers.[1] This application note presents a proposed method for the enantiomeric separation of eseroline isomers. While specific literature on the direct chiral HPLC separation of eseroline is limited, this protocol is based on established methodologies for the separation of structurally related alkaloids and chiral amines.[2][3] The use of polysaccharide-based CSPs, particularly derivatized cellulose (B213188) and amylose, has shown broad applicability for the separation of a wide range of chiral compounds.[1]
Experimental Protocol
This protocol outlines a starting point for the development of a robust enantiomeric separation method for eseroline. Optimization of the mobile phase composition and temperature may be required to achieve baseline resolution.
1. Materials and Reagents
-
Eseroline Racemate: Standard for method development.
-
Solvents: HPLC grade n-Hexane, Isopropanol (B130326) (IPA), Ethanol (EtOH), and Diethylamine (DEA).
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended as a starting point. For this proposed method, a Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm) is suggested due to its wide-ranging enantioselectivity for alkaloids and other nitrogen-containing chiral compounds.
2. Sample Preparation
-
Prepare a stock solution of racemic eseroline in isopropanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis
The retention times of the two enantiomers are used to calculate the following parameters to assess the quality of the separation:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0
-
t_R = retention time of the analyte
-
t_0 = void time (retention time of an unretained compound)
-
-
Separation Factor (α): α = k'_2 / k'_1
-
k'_1 and k'_2 are the retention factors of the first and second eluting enantiomers, respectively.
-
-
Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2)
-
t_R1 and t_R2 are the retention times of the two enantiomers.
-
w_1 and w_2 are the peak widths at the base of the two enantiomers.
-
A resolution value (Rs) greater than 1.5 indicates baseline separation.
Data Presentation
The following table summarizes hypothetical but realistic quantitative data that could be obtained from the enantiomeric separation of eseroline using the proposed method.
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Separation Factor (α) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / IPA / DEA (80:20:0.1) | 1.0 | 25 | 8.5 | 10.2 | 1.25 | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / EtOH / DEA (90:10:0.1) | 0.8 | 30 | 12.1 | 13.5 | 1.15 | 1.6 |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Eseroline Fumarate Dosage for In Vivo Experiments
Welcome to the technical support center for the in vivo application of (-)-Eseroline fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Eseroline fumarate and what are its primary mechanisms of action?
A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). It exhibits a dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and a potent mu-opioid receptor agonist.[1][2] This dual activity makes it a compound of interest for various pharmacological studies, particularly in the fields of neuropharmacology and analgesia.
Q2: What are the known in vivo effects of this compound?
A2: In vivo studies have shown that this compound possesses potent antinociceptive (pain-relieving) effects, reported to be stronger than morphine with a rapid onset of action when administered subcutaneously to rodents.[3] It has also been shown to induce the release of serotonin (B10506) in the brain.[3] However, it is crucial to note its neurotoxic potential, as in vitro studies have demonstrated that it can cause neuronal cell death, seemingly through a mechanism involving the loss of cellular ATP.[4]
Q3: How should I prepare this compound for in vivo administration?
A3: this compound salt is reported to be soluble in 0.1 M HCl, and it is recommended that solutions be freshly prepared.[5] For in vivo injections, it is critical to use a sterile, biocompatible vehicle. The pH of the final solution should be adjusted to be as close to physiological pH (around 7.4) as possible to minimize irritation at the injection site. The stability of (-)-Eseroline in aqueous solutions is pH-dependent, with greater stability observed at a lower pH.[6] Therefore, freshly prepared and pH-adjusted solutions are crucial for experimental consistency.
Q4: What are some starting doses for in vivo experiments with this compound?
A4: Published literature provides some guidance on doses used in specific animal models, which can serve as a starting point for dose-range finding studies:
-
Rats: An intraperitoneal (i.p.) dose of 5 mg/kg was used to investigate its effects on nociceptive thalamic neurons.[7]
-
Mice: A subcutaneous (s.c.) dose of 9 mg/kg demonstrated analgesic effects.
-
Cats: An intravenous (i.v.) dose of 10 mg/kg was used to study its effect on serotonin release.[5]
It is imperative to conduct a dose-response study to determine the optimal dose for your specific experimental model and desired effect.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Always prepare fresh solutions of this compound for each experiment. Ensure the compound is fully dissolved and the final solution is homogeneous before administration. |
| Instability of the Compound | Given its pH-sensitive stability, ensure the vehicle pH is consistent across all experiments. Protect prepared solutions from light if the compound is found to be light-sensitive. |
| Animal Stress | Acclimatize animals to the experimental environment and handling procedures before the study begins to reduce stress-induced physiological changes that can affect outcomes. |
| Incorrect Administration Technique | Ensure consistent and accurate administration of the injection volume and location, especially for subcutaneous and intraperitoneal routes. |
Issue 2: Lack of Efficacy or Weaker-Than-Expected Effects
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The selected dose may be too low. Conduct a dose-response study to identify the effective dose range for your specific animal model and endpoint. |
| Incorrect Route of Administration | The bioavailability and pharmacokinetics of (-)-Eseroline can vary significantly with the route of administration. Consider if the chosen route is appropriate for reaching the target tissue. |
| Rapid Metabolism | As a metabolite of physostigmine, eseroline (B613827) itself may be subject to rapid metabolism in vivo. The timing of your experimental measurements post-administration is critical. |
| Receptor Desensitization | Chronic or high-dose administration of opioid agonists can lead to receptor desensitization and tolerance.[7] Consider the dosing regimen and its potential impact on receptor sensitivity. |
Issue 3: Observation of Adverse Effects or Toxicity
| Possible Cause | Troubleshooting Step |
| Neurotoxicity | (-)-Eseroline has known neurotoxic properties.[4] If signs of toxicity (e.g., seizures, excessive sedation, respiratory depression) are observed, the dose should be lowered. Careful monitoring of the animals is essential. |
| Cholinergic Side Effects | Due to its acetylcholinesterase inhibitory activity, high doses may lead to cholinergic side effects such as salivation, lacrimation, urination, and gastrointestinal distress.[8] |
| Opioid-Related Side Effects | As a mu-opioid agonist, potential side effects include respiratory depression, sedation, and constipation.[9] |
| Vehicle-Related Issues | Ensure the vehicle itself is non-toxic and does not cause irritation. If an acidic vehicle is used to aid dissolution, it must be well-buffered and the pH adjusted before injection. |
Quantitative Data Summary
Due to the limited availability of comprehensive in vivo studies on this compound, a detailed quantitative summary is challenging. The following table provides a compilation of available data points from the literature. Researchers should use this as a reference and generate their own dose-response curves.
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Antinociception | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Suppression of nociceptive responses | [7] |
| Analgesia | Mouse | 9 mg/kg | Subcutaneous (s.c.) | Analgesic effect in the tail-flick test | [5] |
| Serotonin Release | Cat | 10 mg/kg | Intravenous (i.v.) | Release of 5-hydroxytryptamine from the cerebral cortex | [5] |
In Vitro AChE Inhibition Data
| Source of AChE | Ki (Inhibitory Constant) | Reference |
| Electric Eel | 0.15 ± 0.08 µM | [8] |
| Human Red Blood Cells | 0.22 ± 0.10 µM | [8] |
| Rat Brain | 0.61 ± 0.12 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound salt
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile 0.1 M HCl (if needed for initial dissolution)
-
Sterile 0.1 M NaOH (for pH adjustment)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Calculation: Determine the required amount of this compound based on the desired final concentration and volume.
-
Dissolution:
-
Accurately weigh the this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of the chosen sterile vehicle (e.g., 0.9% saline).
-
Vortex thoroughly.
-
If solubility is an issue, a minimal amount of 0.1 M HCl can be added dropwise to aid dissolution, as eseroline fumarate is soluble in acidic conditions.[5]
-
-
pH Adjustment:
-
Once dissolved, adjust the pH of the solution to approximately 7.4 using sterile 0.1 M NaOH. Monitor the pH carefully with a calibrated pH meter.
-
-
Final Volume: Bring the solution to the final desired volume with the sterile vehicle.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Administration: Use the freshly prepared solution for in vivo administration immediately. Do not store the solution unless its stability has been confirmed.
Protocol 2: Dose-Response Study for Antinociceptive Effect (Mouse Hot Plate Test)
Materials:
-
Male ICR mice (or other suitable strain)
-
Prepared this compound solutions at various concentrations
-
Sterile vehicle (for control group)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour before the experiment. Also, habituate them to the hot plate apparatus by placing them on the unheated plate.
-
Baseline Measurement: Determine the baseline nociceptive threshold for each mouse by placing it on the hot plate and recording the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration:
-
Divide the mice into groups (e.g., vehicle control, and at least 3-4 dose levels of this compound).
-
Administer the vehicle or the assigned dose of this compound subcutaneously.
-
-
Post-Treatment Measurement: At a predetermined time after injection (e.g., 15, 30, 60 minutes, based on expected peak effect), place each mouse back on the hot plate and measure the post-treatment latency.
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Plot the %MPE against the log of the dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximum effect).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse strain specificity of DAAO inhibitors‐mediated antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Untangling the complexity of opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Eseroline Fumarate Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (-)-Eseroline fumarate (B1241708) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (-)-Eseroline fumarate solutions?
A1: For short-term storage (days to weeks), it is recommended to store this compound solutions at 2-8°C in the dark. For long-term storage, freezing the solution at -20°C may be considered, although stability under these conditions should be verified for your specific application. As a general precaution, it is always best to prepare solutions fresh.
Q2: My this compound solution has changed color. Is it still usable?
A2: A change in color, typically to a pink or reddish hue (rubreserine formation), is a visual indicator of degradation. This is often due to oxidation, which can be accelerated by exposure to light, elevated temperatures, or a non-optimal pH. It is strongly advised not to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results.
Q3: I observe precipitation in my this compound solution. What should I do?
A3: Precipitation may occur if the solubility limit is exceeded or if the solution has degraded. This compound is soluble in 0.1 M HCl. Ensure that the solvent and pH are appropriate for the concentration you are using. If precipitation occurs in a solution that was previously clear, it is likely a sign of degradation, and the solution should be discarded.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of (-)-Eseroline is highly pH-dependent. The degradation of eseroline (B613827) follows first-order kinetics and is subject to specific base catalysis, meaning the rate of degradation increases as the pH becomes more alkaline (higher pH).[1] For its parent compound, physostigmine (B191203), maximum stability is observed in the acidic pH range, around pH 3.4.[2] Therefore, to enhance the stability of eseroline solutions, it is recommended to maintain a slightly acidic pH.
Q5: What is the primary degradation pathway for (-)-Eseroline in solution?
A5: The primary degradation pathway for eseroline, similar to its parent compound physostigmine, involves hydrolysis and oxidation. Eseroline can be oxidized to form colored degradation products like rubreserine.[2] This process is accelerated by factors such as increased pH, temperature, and exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of potency in solution | High pH of the solvent/buffer: Eseroline degrades more rapidly in neutral to alkaline conditions. | Prepare solutions in a slightly acidic buffer (e.g., pH 3-5) to improve stability. |
| Elevated temperature: Higher temperatures accelerate the rate of degradation. | Store stock solutions and working solutions at 2-8°C and protect from heat sources. | |
| Exposure to light: Eseroline may be susceptible to photodegradation. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. | |
| Inconsistent experimental results | Use of degraded solution: Using a solution that has been stored for an extended period or under improper conditions can lead to variable results. | Always prepare fresh solutions for critical experiments. If using a stored solution, perform a quality control check (e.g., HPLC) to confirm its integrity. |
| Solution not at thermal equilibrium: Using a solution straight from the refrigerator or freezer without allowing it to reach ambient temperature can affect reaction kinetics. | Allow the solution to equilibrate to the experimental temperature before use. | |
| Discoloration of the solution (Pink/Red tint) | Oxidation of eseroline: This is a common sign of degradation, leading to the formation of rubreserine. | Discard the discolored solution and prepare a fresh batch. To prevent this, consider de-gassing the solvent before use or working under an inert atmosphere (e.g., nitrogen or argon). |
Data on Solution Stability
pH-Dependent Degradation of (-)-Eseroline
The degradation of (-)-Eseroline in aqueous solutions follows first-order kinetics and is significantly influenced by pH. The rate of degradation increases with increasing pH, indicating that the compound is more stable in acidic conditions and less stable in neutral to alkaline conditions.[1]
Disclaimer: The following data is illustrative, based on the principle of base-catalyzed hydrolysis described in the literature. Actual degradation rates should be determined experimentally.
| pH of Buffer Solution | Illustrative First-Order Rate Constant (k) at 25°C (s⁻¹) | Interpretation |
| 4.0 | 1.0 x 10⁻⁷ | Relatively Stable |
| 6.91 | 5.0 x 10⁻⁶ | Moderate Degradation |
| 7.40 | 1.5 x 10⁻⁵ | Increased Degradation |
| 7.98 | 4.5 x 10⁻⁵ | Rapid Degradation |
| 8.94 | 1.2 x 10⁻⁴ | Very Rapid Degradation |
Influence of Temperature and Light on Stability (Qualitative)
Based on the behavior of the structurally related compound physostigmine, the stability of this compound solutions is expected to be influenced by temperature and light.
| Condition | Expected Effect on Stability | Recommendation |
| Elevated Temperature | Increased rate of degradation. | Store solutions at recommended refrigerated temperatures (2-8°C). Avoid exposure to heat. |
| Exposure to UV/Visible Light | Potential for photodegradation. | Protect solutions from light by using amber vials or by wrapping the container in foil. |
Experimental Protocols
Stability Testing of this compound Solutions using HPLC
This protocol outlines a general method for assessing the stability of this compound solutions.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or a slightly acidic buffer).
-
Divide the stock solution into several aliquots to be stored under different conditions (e.g., varying pH, temperature, and light exposure).
2. Storage Conditions:
-
pH: Adjust the pH of the aliquots using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) to cover a range of acidic, neutral, and alkaline pH values.
-
Temperature: Store aliquots at different temperatures (e.g., 2-8°C, room temperature, and an elevated temperature like 40°C).
-
Light Exposure: For photostability testing, expose some aliquots to a controlled light source (e.g., a photostability chamber) while keeping control samples in the dark.
3. Sample Analysis:
-
At specified time points, withdraw a sample from each aliquot.
-
Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining (-)-Eseroline and to detect the presence of any degradation products.
4. HPLC Method:
-
A reversed-phase, ion-pair HPLC technique can be used to separate eseroline from its degradation products.[1]
-
Column: C18 column.
-
Mobile Phase: A suitable mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection at an appropriate wavelength.
5. Data Analysis:
-
Plot the concentration of (-)-Eseroline as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constants.
Visualizations
Caption: Degradation pathway of (-)-Eseroline and influencing factors.
Caption: Experimental workflow for stability testing of this compound solutions.
References
Troubleshooting (-)-Eseroline fumarate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708). The information is presented in a question-and-answer format to directly address common solubility and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving (-)-Eseroline fumarate?
A1: The recommended solvent for dissolving this compound is Dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous solutions, 0.1 M HCl has also been reported as a solvent; however, it is advised that aqueous solutions should be freshly prepared.
Q2: I am observing precipitation after diluting my DMSO stock solution of this compound into an aqueous buffer (e.g., PBS). What should I do?
A2: This is a common issue known as solvent-shifting, where a compound soluble in a high-concentration organic stock solution precipitates when diluted into an aqueous buffer where it is less soluble. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration in your aqueous buffer may be too high. Try performing serial dilutions.
-
Increase the percentage of organic solvent: If your experiment allows, a small final percentage of DMSO (typically <0.5%) might be necessary to maintain solubility. Always check the tolerance of your experimental system (e.g., cell line) to the final DMSO concentration.
-
Use a different buffer system: The pH and composition of your buffer can influence solubility.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator bath can help in redissolving small amounts of precipitate. However, be cautious about the thermal stability of the compound.
Q3: My this compound solution appears to be degrading over time. How can I ensure its stability?
A3: Aqueous solutions of this compound should be prepared fresh for each experiment. For stock solutions in DMSO, it is recommended to store them at -20°C for long-term use and 0°C for short-term use, in a desiccated environment.[1] Avoid repeated freeze-thaw cycles.
Q4: Can I use solvents other than DMSO to dissolve this compound?
Solubility Data
The quantitative solubility of this compound in common laboratory solvents is not extensively documented in publicly available literature. The following table summarizes the available information.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The primary recommended solvent for creating stock solutions.[1] |
| 0.1 M Hydrochloric Acid (HCl) | Soluble | Solutions should be prepared fresh. |
| Water | Poorly soluble | The parent compound, physostigmine, is slightly soluble in water.[2] |
| Ethanol | Data not available | The parent compound, physostigmine, is soluble in ethanol.[2] |
| Phosphate Buffered Saline (PBS) | Data not available | Precipitation may occur when diluting a DMSO stock into PBS. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in a desiccated environment.
Protocol: Assessment of this compound-Induced Neurotoxicity via Lactate Dehydrogenase (LDH) Assay
This protocol is based on the known effect of eseroline (B613827) inducing neuronal cell death, which can be quantified by measuring the release of LDH from damaged cells.[3]
-
Cell Seeding: Seed neuronal cells (e.g., N1E-115 neuroblastoma cells) in a 96-well plate at a predetermined optimal density and culture under standard conditions for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤0.5%). Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) under standard culture conditions.
-
LDH Measurement:
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the instructions of a commercially available LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release), after subtracting the background absorbance from the culture medium control.
Visualizations
Signaling Pathway: Proposed Mechanism of Eseroline-Induced Neuronal Cell Death
Caption: Proposed mechanism of this compound-induced neuronal cell death.
Experimental Workflow: LDH Assay for Neurotoxicity Assessment
Caption: Workflow for assessing neurotoxicity using an LDH release assay.
References
Overcoming neurotoxicity of (-)-Eseroline fumarate in cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708) in cell cultures. The information provided is intended to help overcome common challenges related to its neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Eseroline and why is it neurotoxic?
A1: (-)-Eseroline is a metabolite of the anticholinesterase drug physostigmine.[1] It is known to be more toxic to neuronal cells than its parent compound.[1] The primary mechanism of its neurotoxicity is believed to be the rapid depletion of intracellular ATP, which leads to neuronal cell death.[1]
Q2: At what concentrations does (-)-Eseroline fumarate typically induce neurotoxicity in cell cultures?
A2: The toxic concentrations of (-)-Eseroline can vary depending on the cell line. For neuronal cell lines such as NG-108-15 and N1E-115, concentrations ranging from 40 to 75 µM can cause a 50% release of adenine (B156593) nucleotides or a 50% leakage of lactate (B86563) dehydrogenase (LDH) within 24 hours.[1] In contrast, glioma C6 cells show similar effects at higher concentrations of 80 to 120 µM.[1] Extensive cell damage has been observed microscopically at concentrations as low as 75 µM.[1]
Q3: What are the initial signs of this compound-induced neurotoxicity in my cell culture?
A3: Early signs of neurotoxicity include a significant drop in intracellular ATP levels, which can be detected even before membrane integrity is compromised (as measured by an LDH assay).[1] Morphological changes, such as cell shrinkage and detachment, can also be observed under a microscope.
Q4: How can I measure the neurotoxic effects of this compound in my experiments?
A4: Several assays can be used to quantify neurotoxicity. A Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity. An ATP assay can be used to measure the intracellular ATP levels, which is a key indicator of eseroline's toxic mechanism.[1] Cell viability can also be assessed using an MTT or MTS assay, which measures mitochondrial activity.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive | Different neuronal cell lines exhibit varying sensitivities to (-)-Eseroline.[1] Consider using a more resistant cell line, such as C6 glioma cells, or perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Errors in concentration calculation | Double-check all calculations for the preparation of your this compound stock and working solutions. |
| Solvent toxicity | If using a solvent like DMSO to dissolve the compound, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Run a vehicle control (medium with solvent only) to assess this. |
Issue 2: Inconsistent results between neurotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Different endpoints being measured | Assays like the ATP assay measure an early event in eseroline-induced toxicity (ATP depletion), while an LDH assay measures a later event (membrane rupture).[1] It is expected that you may see a significant drop in ATP before a large increase in LDH release. Consider the time course of your experiment and the specific question you are asking. |
| Assay interference | The compound itself or components in your media may interfere with the assay chemistry. Run appropriate controls, such as a no-cell control and a positive control for cell death, to ensure the assay is performing correctly. |
| Improper assay execution | Review the detailed experimental protocols for each assay to ensure all steps are being followed correctly. Pay close attention to incubation times, reagent preparation, and measurement parameters. |
Issue 3: Difficulty in identifying a strategy to mitigate this compound's neurotoxicity.
| Possible Cause | Troubleshooting Step |
| Mechanism of toxicity is primarily ATP depletion | Since (-)-Eseroline's toxicity is tightly linked to ATP loss, strategies should focus on preserving mitochondrial function and cellular energy levels.[1] |
| Lack of specific published inhibitors | While specific inhibitors for (-)-Eseroline toxicity are not well-documented, general neuroprotective agents that target mitochondrial dysfunction and oxidative stress may be beneficial. Consider exploring the use of antioxidants or compounds known to support mitochondrial health. |
| Experimental conditions are not optimal for rescue | The timing of the addition of a potential neuroprotective agent is critical. Consider pre-treatment with the protective agent before adding (-)-Eseroline, or co-treatment. |
Data Presentation
Table 1: Summary of this compound's Neurotoxic Effects on Various Cell Lines
| Cell Line | Endpoint | Concentration for 50% Effect (24 hours) | Reference |
| NG-108-15 | Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM | [1] |
| N1E-115 | Adenine Nucleotide Release / LDH Leakage | 40 - 75 µM | [1] |
| C6 | Adenine Nucleotide Release / LDH Leakage | 80 - 120 µM | [1] |
| N1E-115 | >50% ATP Loss (1 hour) | 0.3 mM | [1] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline for a colorimetric LDH assay.
Materials:
-
LDH assay kit (containing substrate, dye, and cofactor solutions)
-
96-well, flat-bottom plates
-
Treated and control cell cultures
-
Lysis solution (e.g., 0.5% Triton X-100)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Include a positive control for maximum LDH release by treating a set of wells with a lysis solution.
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Prepare the LDH assay mixture according to the manufacturer's instructions, typically by mixing the substrate, dye, and cofactor solutions.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH assay mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
ATP Measurement Assay
This protocol provides a general method for measuring intracellular ATP using a luciferase-based assay.
Materials:
-
ATP assay kit (e.g., CellTiter-Glo®)
-
White, opaque-walled 96-well plates
-
Treated and control cell cultures
-
Luminometer
Procedure:
-
Seed cells in a white, opaque-walled 96-well plate and allow them to attach.
-
Treat cells with this compound and controls.
-
Incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the ATP assay reagent to each well.
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
ATP levels can be expressed as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Postulated signaling pathway for this compound-induced neurotoxicity.
References
How to minimize side effects of (-)-Eseroline fumarate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of (-)-Eseroline fumarate (B1241708) in animal studies. Given the compound's dual mechanism of action as a reversible acetylcholinesterase (AChE) inhibitor and a µ-opioid receptor agonist, this guide addresses both cholinergic and opioid-related adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Eseroline fumarate and its primary mechanism of action?
(-)-Eseroline is a metabolite of physostigmine (B191203). It functions as a potent antinociceptive (pain-relieving) agent through two primary mechanisms: it is a reversible inhibitor of acetylcholinesterase (AChE), which increases the availability of acetylcholine (B1216132) at synaptic clefts, and it acts as a µ-opioid receptor agonist.[1][2] This dual action contributes to both its therapeutic effects and its side effect profile.
Q2: What are the expected side effects of this compound in animal studies?
Based on its mechanisms of action, the side effects of this compound are expected to be a combination of cholinergic and opioid-related effects.
-
Cholinergic Side Effects (due to AChE inhibition): These are often dose-dependent and can be remembered by the mnemonic SLUDGEM:
-
S alivation
-
L acrimation (tearing)
-
U rination
-
D efecation
-
G astrointestinal distress (cramping, diarrhea)
-
E mesis (vomiting)
-
M iosis (pupil constriction) Other significant cholinergic effects include bradycardia (slowing of heart rate), bronchoconstriction, and muscle fasciculations. At higher doses, central nervous system effects such as tremors and seizures can occur.[3]
-
-
Opioid-Related Side Effects (due to µ-opioid receptor agonism):
-
Neurotoxicity: In vitro studies have indicated that eseroline (B613827) can be neurotoxic and induce neuronal cell death through a mechanism involving ATP depletion.[6] This should be a consideration in the design of long-term studies.
Q3: How can I mitigate the peripheral cholinergic side effects of this compound?
Peripheral cholinergic side effects can often be managed by the co-administration of a peripherally acting muscarinic antagonist, such as glycopyrrolate. This can counteract the effects of increased acetylcholine at muscarinic receptors outside of the central nervous system without affecting the central effects of (-)-Eseroline. Atropine (B194438), a muscarinic antagonist that crosses the blood-brain barrier, can also be used to counteract both peripheral and central cholinergic effects.[7][8][9]
Q4: How can I mitigate the opioid-related side effects of this compound?
Opioid-related side effects like respiratory depression and sedation can be reversed by the administration of a µ-opioid receptor antagonist, such as naloxone (B1662785).[10][11][12][13] It is crucial to carefully titrate the dose of naloxone to reverse the adverse effects without completely abolishing the desired analgesic effects of (-)-Eseroline.
Troubleshooting Guide for Side Effects
This guide provides specific recommendations for common issues encountered during animal studies with this compound.
| Observed Side Effect | Potential Cause | Troubleshooting Steps |
| Excessive Salivation, Lacrimation, Urination, and/or Defecation (SLUDGE syndrome) | Overstimulation of peripheral muscarinic receptors due to a high dose of (-)-Eseroline. | 1. Reduce the dose of (-)-Eseroline in subsequent experiments.2. Co-administer a peripherally acting muscarinic antagonist like glycopyrrolate.3. Ensure the animal has free access to water to prevent dehydration. |
| Bradycardia (Significant decrease in heart rate) | Excessive vagal stimulation due to increased acetylcholine at cardiac muscarinic receptors. | 1. Immediately administer a muscarinic antagonist such as atropine or glycopyrrolate.2. In future experiments, pretreat with an appropriate dose of a muscarinic antagonist.3. Continuously monitor heart rate during the experiment. |
| Respiratory Depression | µ-opioid receptor agonism in the brainstem. | 1. Administer the µ-opioid receptor antagonist naloxone. Titrate the dose to restore normal respiration.2. Provide respiratory support if necessary.3. Consider a lower dose of (-)-Eseroline in future experiments. |
| Muscle Fasciculations or Tremors | Overstimulation of nicotinic receptors at the neuromuscular junction and in the central nervous system. | 1. This is a sign of significant cholinergic stimulation. Consider reducing the dose of (-)-Eseroline.2. For severe tremors, consider co-administration of an anticonvulsant like diazepam after consultation with a veterinarian. |
| Seizures | High central nervous system acetylcholine levels. | 1. This indicates a toxic dose. Administer an anticonvulsant such as diazepam.2. Drastically reduce the dose of (-)-Eseroline in all future experiments.3. Re-evaluate the necessity of such high doses for the intended therapeutic effect. |
| Constipation (with chronic administration) | µ-opioid receptor agonism in the gastrointestinal tract. | 1. Ensure adequate hydration.2. Consider the use of a peripherally acting µ-opioid receptor antagonist if constipation is severe and impacting animal welfare. |
Experimental Protocols
Protocol 1: Mitigation of Cholinergic Side Effects with Atropine
This protocol is based on studies mitigating the effects of physostigmine.
-
Animals: Mice or rats.
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Dissolve atropine sulfate (B86663) in sterile saline.
-
-
Procedure:
-
Administer atropine sulfate (e.g., 4 mg/kg, i.p. in mice) 15-30 minutes before the administration of this compound.[7]
-
Administer this compound at the desired dose and route.
-
Observe the animal for signs of cholinergic toxicity (SLUDGE, bradycardia, tremors).
-
A dose-response study should be conducted to determine the optimal dose of atropine that mitigates side effects without interfering with the primary experimental outcomes.
-
Protocol 2: Reversal of Opioid-Induced Respiratory Depression with Naloxone
-
Animals: Mice or rats.
-
Drug Preparation:
-
Dissolve this compound in sterile saline.
-
Dissolve naloxone hydrochloride in sterile saline.
-
-
Procedure:
-
Administer this compound.
-
Continuously monitor the animal's respiratory rate and effort.
-
If significant respiratory depression is observed, administer naloxone (e.g., starting at a low dose and titrating up as needed).
-
Observe for reversal of respiratory depression and other opioid-related side effects. Note that the duration of action of naloxone may be shorter than that of (-)-Eseroline, requiring repeat administrations.
-
Visualizations
Caption: Cholinergic pathway of (-)-Eseroline and mitigation.
Caption: Opioid pathway of (-)-Eseroline and mitigation.
Caption: Experimental workflow for minimizing side effects.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pain Management in Animals with Oncological Disease: Opioids as Influencers of Immune and Tumor Cellular Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid - Wikipedia [en.wikipedia.org]
- 6. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and toxicity of drug combinations in treatment of physostigmine toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physostigmine-insensitive behavioral excitatory effects of atropine in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of physostigmine and atropine on acetylcholine turnover in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antinociceptive effects of morphine and naloxone in mu-opioid receptor knockout mice transfected with the MORS196A gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical studies of opioids and opioid antagonists on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A µ-opioid receptor modulator that works cooperatively with naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dynamic recognition of naloxone, morphine and endomorphin1 in the same pocket of µ-opioid receptors [frontiersin.org]
Technical Support Center: Synthesis of (-)-Eseroline Fumarate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Eseroline fumarate (B1241708). It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation resources to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing (-)-Eseroline?
A1: The most widely reported high-yield method for the synthesis of (-)-Eseroline is the demethylation of its precursor, (-)-Physostigmine. This is typically achieved by refluxing (-)-Physostigmine in 1-butanol (B46404) with a strong base, such as sodium butylate (B1668116). The resulting (-)-Eseroline is then isolated and purified as its fumarate salt to improve stability and handling.[1]
Q2: What are the critical parameters to control during the demethylation of (-)-Physostigmine?
A2: The critical parameters to ensure a high yield and purity of (-)-Eseroline are:
-
Purity of Starting Material: Ensure the (-)-Physostigmine is of high purity to avoid introducing impurities that may be difficult to remove later.
-
Reaction Temperature: The reaction is typically carried out at the reflux temperature of 1-butanol. Consistent heating is crucial for the reaction to proceed to completion.
-
Exclusion of Air and Moisture: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic product, (-)-Eseroline. Eseroline is susceptible to oxidation, which can lead to the formation of colored impurities like rubreserine.[2]
-
Stoichiometry of the Base: The molar ratio of the base (e.g., sodium butylate) to (-)-Physostigmine is a critical factor that needs to be optimized.
Q3: Why is (-)-Eseroline converted to its fumarate salt?
A3: (-)-Eseroline is an oil at room temperature and is prone to oxidation. Converting it to its fumarate salt serves several purposes:
-
Improved Stability: The salt form is a stable, crystalline solid that is less susceptible to degradation.
-
Easier Handling and Purification: Crystalline solids are easier to handle, weigh, and purify by recrystallization compared to oils.[3][4]
-
Enhanced Aqueous Solubility: Salt formation can improve the aqueous solubility of a compound.[5]
Q4: What are the common impurities encountered in the synthesis of (-)-Eseroline fumarate?
A4: Common impurities can include:
-
Unreacted (-)-Physostigmine: Incomplete reaction will leave residual starting material.
-
Eseroline: If the salt formation is incomplete or if the salt dissociates.[2]
-
Rubreserine: An oxidation product of Eseroline, which is red. Its presence indicates exposure to air during the reaction or workup.[2]
-
Side products from the demethylation reaction: Depending on the reaction conditions, other minor byproducts may be formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of (-)-Eseroline | Incomplete reaction. | - Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Check the quality and reactivity of the sodium butylate. Consider preparing it fresh if necessary. |
| Degradation of the product. | - Maintain a strict inert atmosphere throughout the reaction and workup. - Use degassed solvents. - Avoid excessive heat during solvent removal. | |
| Product is a Dark Oil or Discolored | Oxidation of (-)-Eseroline to rubreserine. | - Rigorously exclude oxygen from the reaction by using an inert atmosphere (N₂ or Ar). - Use antioxidants during workup if necessary. |
| Presence of other colored impurities. | - Purify the crude Eseroline by column chromatography before salt formation. | |
| Difficulty in Crystallizing this compound | Incorrect solvent system. | - Use a mixture of a solvent in which the salt is soluble (e.g., methanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, pentane) to induce crystallization.[1] - Try different solvent combinations and ratios. |
| Presence of impurities inhibiting crystallization. | - Purify the crude Eseroline oil by column chromatography before attempting salt formation. - Perform a hot filtration of the salt solution to remove any insoluble impurities. | |
| Solution is not sufficiently concentrated. | - Carefully concentrate the solution before adding the anti-solvent. | |
| Low Purity of the Final Product | Incomplete removal of unreacted starting material or side products. | - Optimize the recrystallization procedure. Multiple recrystallizations may be necessary. - Use a different solvent system for recrystallization to target specific impurities. |
| Co-precipitation of impurities. | - Ensure slow cooling during crystallization to allow for selective crystal growth. |
Experimental Protocols
Synthesis of (-)-Eseroline from (-)-Physostigmine
This protocol is based on the reported high-yield demethylation of (-)-Physostigmine.[1]
Materials:
-
(-)-Physostigmine
-
1-Butanol (anhydrous)
-
Sodium metal
-
Fumaric acid
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Pentane (B18724) (anhydrous)
Procedure:
-
Preparation of Sodium Butylate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous 1-butanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium butylate.
-
Demethylation: To the freshly prepared sodium butylate solution, add (-)-Physostigmine.
-
Reaction: Heat the reaction mixture to reflux and maintain the reflux for a specified period. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain crude (-)-Eseroline as an oil.
Formation and Purification of this compound
-
Salt Formation: Dissolve the crude (-)-Eseroline oil in a minimal amount of anhydrous methanol. In a separate flask, dissolve one molar equivalent of fumaric acid in anhydrous methanol, heating gently if necessary. Add the fumaric acid solution to the Eseroline solution with stirring.
-
Crystallization: To the resulting solution, slowly add anhydrous diethyl ether followed by anhydrous pentane to induce crystallization.[1]
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a cold mixture of methanol/diethyl ether and then with cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Reaction Conditions for the Demethylation of (-)-Physostigmine
| Parameter | Condition |
| Reactant | (-)-Physostigmine |
| Reagent | Sodium butylate in 1-butanol |
| Solvent | 1-Butanol |
| Temperature | Reflux |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Physical and Analytical Data for this compound
| Property | Value |
| Appearance | Crystalline solid |
| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ |
| Molecular Weight | 334.35 g/mol |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in (-)-Eseroline synthesis.
References
Technical Support Center: Optimizing HPLC Parameters for (-)-Eseroline Fumarate Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of (-)-Eseroline fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC analysis of (-)-Eseroline fumarate?
A1: A good starting point for analyzing this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution. Detection can typically be performed using UV spectrophotometry. For initial method development, you can refer to published methods for the related compound, physostigmine (B191203), and its metabolite, eseroline (B613827).[1][2]
Q2: How do I choose the optimal detection wavelength for this compound?
Q3: What is the importance of mobile phase pH in the analysis of this compound?
A3: Mobile phase pH is a critical parameter for the analysis of ionizable compounds like this compound. Eseroline is a basic compound, and controlling the pH of the mobile phase is essential for achieving good peak shape and reproducible retention times. A mobile phase pH below the pKa of the amine group will ensure the compound is in its protonated, more water-soluble form, which generally leads to better chromatographic performance on reversed-phase columns.
Q4: Can I use gradient elution for the analysis of this compound?
A4: Yes, gradient elution can be very effective, especially when analyzing this compound in complex matrices or with other compounds of varying polarity. A gradient allows for the efficient elution of all compounds of interest while maintaining good peak shape. A common approach is to start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Observation: The chromatographic peak for this compound is asymmetrical, with a tailing or fronting edge.
Possible Causes and Solutions:
-
Secondary Interactions: Peak tailing for basic compounds like eseroline can occur due to interactions with residual silanols on the silica-based stationary phase.
-
Solution: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol (B1196071) groups. Alternatively, use a base-deactivated column.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the basic functional group of eseroline. This ensures the analyte is in a single ionic form.
-
-
Column Overload: Injecting too much sample can cause peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Buildup of contaminants on the column can lead to active sites that cause peak distortion.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
Issue 2: Poor Resolution or Co-elution
Observation: this compound peak is not well separated from other peaks in the chromatogram.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier (methanol or acetonitrile) and its ratio to the aqueous phase may not be optimal.
-
Solution:
-
Try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this can alter selectivity.
-
Adjust the percentage of the organic modifier. A lower percentage will generally increase retention and may improve the separation of early-eluting peaks.
-
-
-
Inappropriate Stationary Phase: The chosen column may not provide sufficient selectivity.
-
Solution: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity through π-π interactions.
-
-
Steep Gradient: If using gradient elution, the gradient may be too steep.
-
Solution: Employ a shallower gradient to increase the separation window for closely eluting compounds.
-
Issue 3: Unstable Retention Times
Observation: The retention time for this compound varies between injections.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analysis, especially when using a new mobile phase.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts.
-
Solution: Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components is recommended for isocratic methods.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Pump Issues: Fluctuations in pump pressure or flow rate will affect retention times.
-
Solution: Check the pump for leaks, ensure proper solvent degassing, and perform routine pump maintenance.
Data Presentation
Table 1: Summary of Reported HPLC Parameters for Eseroline and Physostigmine Analysis
| Parameter | Method 1 | Method 2 |
| Analyte(s) | Physostigmine and Eseroline | Physostigmine and Eseroline |
| Column | Reversed-phase | Kinetex C18 |
| Mobile Phase | Methanol, water, octanesulfonic acid, phosphate (B84403) buffer | Gradient elution (details not specified) |
| Detection | UV at 245 nm | Fluorescence (Excitation: 254 nm, Emission: 355 nm) |
| Reference | [1] | [2] |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol provides a starting point for method development and optimization.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 245 nm.
-
Fluorescence: Excitation at 254 nm, Emission at 355 nm.[2]
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Addressing variability in (-)-Eseroline fumarate experimental results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for (-)-Eseroline fumarate in an acetylcholinesterase (AChE) inhibition assay are inconsistent between experiments. What are the potential causes?
A1: Variability in IC50 values for AChE inhibitors like this compound is a common issue. Several factors can contribute to this:
-
Reagent Stability and Preparation: this compound solutions may degrade over time. It is crucial to prepare fresh solutions for each experiment. The purity of the compound and the quality of solvents and buffers are also critical.
-
Enzyme Activity: The specific activity of the acetylcholinesterase enzyme can differ between batches or degrade with improper storage. Ensure consistent enzyme concentration and activity in each assay.
-
Experimental Conditions: Minor fluctuations in temperature, pH, and incubation times can significantly affect enzyme kinetics and, consequently, the IC50 value.[1]
-
Pipetting Accuracy: Inaccurate dispensing of reagents, particularly at low volumes, can introduce substantial errors.[1] Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Data Analysis: The curve-fitting model and software used to calculate the IC50 can influence the result. Use a consistent data analysis method across all experiments.
Q2: I am observing conflicting results in cell-based assays, with some experiments showing neurotoxicity and others suggesting neuroprotection with this compound. Why is this happening?
A2: This apparent contradiction is likely due to the dose-dependent effects of (-)-Eseroline.
-
Neurotoxicity at High Concentrations: Studies have shown that higher concentrations of eseroline (B613827) (e.g., as low as 75 µM) can induce neuronal cell death.[2][3] This toxicity is thought to be mediated by a loss of cellular ATP.[2][3]
-
Neuroprotective Effects at Lower Concentrations: The neuroprotective effects of fumaric acid esters are often associated with the activation of the Nrf2 antioxidant pathway. While (-)-Eseroline is administered as a fumarate salt, it is important to distinguish the effects of eseroline itself from those of the fumarate. The neuroprotective concentrations of fumarates are typically in the lower micromolar range. It is crucial to perform dose-response experiments to identify the therapeutic window for neuroprotection versus the concentration threshold for cytotoxicity.
Q3: My negative and positive controls in the AChE assay are not performing as expected. What should I check?
A3: Issues with controls often indicate a fundamental problem with the assay setup.
-
Negative Control (e.g., DMSO): If you observe inhibition in your negative control, it could be due to contamination of your reagents or solvent effects at the concentration used.[1] Ensure the final DMSO concentration is low and consistent across all wells.
-
Positive Control (e.g., a known AChE inhibitor like physostigmine): If the positive control shows weak or no inhibition, it may be due to the degradation of the control compound, use of an inactive enzyme, or a problem with the detection reagents.[1]
Q4: Can the fumarate salt in my this compound preparation influence the experimental outcome in cell-based assays?
A4: Yes, the fumarate component can have biological activity. Dimethyl fumarate, for example, is known to exert neuroprotective and immunomodulatory effects through the activation of the Nrf2 antioxidant pathway. When designing your experiments, it is important to consider the potential contribution of the fumarate salt to the observed effects. A proper control would be to test the effects of sodium fumarate at an equivalent concentration to that of the this compound used.
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous hydrolysis of the substrate (acetylthiocholine). | Prepare substrate solution fresh for each experiment and minimize the time it is at room temperature before use. |
| Reaction of the test compound with DTNB. | Run a control with the test compound and DTNB in the absence of the enzyme to check for direct reaction. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting. | Ensure proper pipette calibration and technique. Use reverse pipetting for viscous solutions. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate for samples, or fill them with buffer to maintain humidity. | |
| Temperature fluctuations. | Ensure the plate is incubated at a stable and consistent temperature. | |
| Low Signal or No Enzyme Activity | Inactive enzyme. | Use a fresh batch of enzyme or verify the activity of the current batch. |
| Incorrect buffer pH. | Verify the pH of the assay buffer. The optimal pH for AChE is typically around 8.0. | |
| Degraded substrate or DTNB. | Prepare fresh substrate and DTNB solutions. Store stock solutions appropriately. |
Cell-Based Viability and Neuroprotection Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Cell Viability Readings | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper techniques to avoid clumping. |
| Edge effects in the microplate. | Similar to enzyme assays, avoid the outer wells or fill them with sterile media to maintain humidity.[4] | |
| Contamination (bacterial or mycoplasma). | Regularly test cell cultures for contamination. Use aseptic techniques. | |
| High Variability in Neuroprotection/Toxicity Data | Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics.[5] |
| Inconsistent drug treatment time. | Use a timer to ensure consistent incubation times with this compound. | |
| Fluctuations in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions. | |
| Difficulty Reproducing Published Data | Different cell line sources or subtypes. | Use the same cell line and source as the original study, if possible. |
| Variations in media and supplements. | Use the same formulation of media, serum, and supplements.[5] |
Quantitative Data Summary
Table 1: Inhibitory Potency of (-)-Eseroline against Acetylcholinesterase (AChE)
| Enzyme Source | Inhibitor Constant (Ki) |
| Electric Eel AChE | 0.15 ± 0.08 µM[6] |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM[6] |
| Rat Brain AChE | 0.61 ± 0.12 µM[6] |
| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM[6] |
Table 2: Effective Concentrations of (-)-Eseroline in Neuronal Cell Lines
| Cell Line | Effect | Concentration Range |
| NG-108-15 and N1E-115 | 50% release of adenine (B156593) nucleotides or 50% leakage of LDH in 24 hr | 40 to 75 µM[2][3] |
| C6 and ARL-15 | 50% release of adenine nucleotides or 50% leakage of LDH in 24 hr | 80 to 120 µM[2][3] |
| N1E-115 | >50% loss of ATP in 1 hr | 0.3 mM[2][3] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for measuring AChE activity.[7][8]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
This compound
-
Acetylcholinesterase (AChE) from a specified source
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare a 10 mM DTNB solution in phosphate buffer.[8]
-
Prepare a 10 mM ATCI solution in deionized water. Prepare this solution fresh daily.[8]
-
Prepare the AChE enzyme solution in phosphate buffer to a concentration that provides a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer + 20 µL of enzyme solution + 20 µL of DMSO (or buffer).
-
Inhibitor Wells: 120 µL of phosphate buffer + 20 µL of this compound solution (at various concentrations) + 20 µL of enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Reaction Initiation: Add 20 µL of 10 mM DTNB and 20 µL of 10 mM ATCI to all wells (except the blank).
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the initial linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[9][10]
Materials:
-
96-well cell culture plate
-
Cells of interest (e.g., neuronal cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the compound-containing medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Sigma-Aldrich [merckmillipore.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. biocompare.com [biocompare.com]
- 6. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(-)-Eseroline fumarate solution preparation and handling
Technical Support Center: (-)-Eseroline Fumarate (B1241708)
This guide provides researchers, scientists, and drug development professionals with essential information for the preparation and handling of (-)-Eseroline fumarate solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solution Preparation
-
Q: What is the recommended solvent for dissolving this compound?
-
A: For most in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. For in vivo studies, solubility should be tested in appropriate biocompatible solvents. It is also soluble in 0.1 M HCl, but solutions should be prepared fresh.[1]
-
-
Q: How can I prepare a stock solution?
-
A: To prepare a stock solution, dissolve this compound in DMSO to the desired concentration. For example, to make a 10 mM stock solution, dissolve 3.34 mg of this compound (Molecular Weight: 334.37 g/mol ) in 1 mL of DMSO.[2] Vortex briefly to ensure complete dissolution.
-
-
Q: My compound is not dissolving completely. What should I do?
-
A: Ensure you are using a high-purity solvent. Gentle warming (to no more than 37°C) and brief sonication can aid dissolution. If precipitation occurs upon addition to aqueous media, try lowering the final concentration of the compound or increasing the percentage of DMSO in the final solution (while ensuring it remains compatible with your experimental system).
-
-
Q: Should I be concerned about the pH of my final solution?
-
A: Yes. The stability of (-)-Eseroline can be pH-dependent. It is advisable to buffer your final aqueous solution to a physiological pH (typically 7.2-7.4) and to prepare it fresh before each experiment.
-
2. Storage and Stability
-
Q: How should I store the solid compound?
-
A: Solid this compound should be stored desiccated at -20°C for long-term storage and can be kept at 0°C for short-term use.[2]
-
-
Q: How should I store the stock solution in DMSO?
-
A: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Q: For how long is the stock solution stable?
-
A: When stored properly at -20°C, the DMSO stock solution is generally stable for several months. However, for sensitive experiments, it is best to use a freshly prepared solution or one that has been stored for no longer than one month.
-
-
Q: I noticed a color change in my solution. Is it still usable?
-
A: A color change (e.g., to a pinkish or reddish hue) may indicate oxidation or degradation of the compound. It is strongly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
-
3. Handling and Safety
-
Q: What are the primary safety precautions when handling this compound?
-
A: (-)-Eseroline is a metabolite of physostigmine (B191203) and may have neurotoxic effects.[3][4][5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.
-
-
Q: What are the known biological activities of (-)-Eseroline?
-
A: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine.[3][4] It acts as an opioid agonist and a weak, reversible inhibitor of acetylcholinesterase.[3][6] It has been shown to have potent antinociceptive (pain-relieving) effects.[7] It can also induce neuronal cell death, potentially through a mechanism involving the loss of cellular ATP.[5]
-
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Source |
| Molecular Formula | N/A | C₁₃H₁₈N₂O · C₄H₄O₄ | [2] |
| Molecular Weight | N/A | 334.37 g/mol | [2] |
| Solubility | DMSO | Soluble | [2] |
| 0.1 M HCl | Soluble | [1] | |
| Storage (Solid) | Long-term | -20°C, desiccated | [2] |
| Short-term | 0°C | [2] | |
| Storage (Solution) | DMSO | -20°C | [2] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell Culture Experiments
-
Objective: To prepare a working solution of this compound for treating cultured cells.
-
Materials:
-
This compound (solid)
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
-
Methodology:
-
Prepare 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically weigh out 3.34 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. This is your 10 mM stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the final desired concentration using pre-warmed sterile cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.
-
Mix the working solution thoroughly by gentle inversion before adding it to the cell cultures.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Dual mechanism of (-)-Eseroline as an opioid agonist and AChE inhibitor.
References
- 1. ()-Eseroline fumarate salt | CAS#:70310-73-5 | Chemsrc [chemsrc.com]
- 2. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]
- 3. Eseroline - Wikipedia [en.wikipedia.org]
- 4. Physostigmine - Wikipedia [en.wikipedia.org]
- 5. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Eseroline Fumarate Dose-Response Curve Troubleshooting
This technical support center is designed for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when generating dose-response curves for this compound.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Eseroline fumarate and what are its primary mechanisms of action?
A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203). It exhibits a dual mechanism of action: it is a potent µ-opioid receptor agonist and a reversible inhibitor of acetylcholinesterase (AChE).[1] This dual activity can lead to complex pharmacological effects.
Q2: What are the known challenges associated with using (-)-Eseroline in in vitro assays?
A2: Researchers may face challenges due to its dual pharmacology, potential for neurotoxicity at higher concentrations, and the need for freshly prepared solutions.[1][2] Its effects can be complex to interpret as they may result from either µ-opioid receptor activation, AChE inhibition, or a combination of both.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 0.1 M HCl.[2][3] It is recommended that solutions be prepared freshly for each experiment to ensure stability and potency.[2]
Q4: Is (-)-Eseroline cytotoxic?
A4: Yes, (-)-Eseroline has been shown to induce neuronal cell death at higher concentrations. It can cause leakage of lactate (B86563) dehydrogenase (LDH) from cells, indicating loss of membrane integrity. This is an important consideration when interpreting dose-response data, as a decrease in signal at high concentrations may be due to cytotoxicity rather than receptor-mediated effects.
Troubleshooting Guide for Dose-Response Curves
This guide addresses common problems encountered during the generation of dose-response curves for this compound.
Problem 1: The dose-response curve is flat or shows a very weak response.
| Possible Cause | Suggested Solution |
| Degraded Compound | Prepare fresh solutions of this compound for each experiment.[2] |
| Incorrect Assay Target | Confirm that your experimental system expresses the target of interest (µ-opioid receptor or is sensitive to AChE inhibition). |
| Insufficient Receptor Expression | Use a cell line with a higher expression level of the µ-opioid receptor. |
| Assay Conditions Not Optimal | Optimize incubation time, temperature, and buffer components for your specific assay. |
Problem 2: The dose-response curve has a biphasic or unusual shape.
| Possible Cause | Suggested Solution |
| Dual Mechanism of Action | The observed effect may be a composite of µ-opioid agonism and AChE inhibition. Consider using specific antagonists to dissect the two effects. For example, pre-incubate with naloxone (B1662785) to block µ-opioid receptors and observe the remaining AChE inhibition effect. |
| Cytotoxicity at High Concentrations | Perform a cell viability assay (e.g., LDH or MTT assay) in parallel with your dose-response experiment to determine the concentration at which (-)-Eseroline becomes toxic to your cells. A drop-off in the response at high concentrations may be attributable to cell death. |
| Off-Target Effects | At higher concentrations, (-)-Eseroline may interact with other cellular targets. Review the literature for known off-target activities. |
Problem 3: High variability between replicate experiments.
| Possible Cause | Suggested Solution |
| Compound Instability | As previously mentioned, always prepare solutions of this compound fresh.[2] |
| Inconsistent Cell Health/Density | Ensure consistent cell seeding density and monitor cell health to reduce variability between wells and plates. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially when preparing serial dilutions. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile buffer or media. |
Quantitative Data Summary
| Parameter | Target | Value | Source |
| Ki (Inhibitory Constant) | Acetylcholinesterase (AChE) from Electric Eel | 0.15 ± 0.08 µM | |
| Ki (Inhibitory Constant) | Acetylcholinesterase (AChE) from Human Red Blood Cells | 0.22 ± 0.10 µM | |
| Ki (Inhibitory Constant) | Acetylcholinesterase (AChE) from Rat Brain | 0.61 ± 0.12 µM | |
| µ-Opioid Receptor Agonist Potency | µ-Opioid Receptor | Potent agonist, reported to be stronger than morphine in some antinociceptive tests.[4] | Specific EC50/Ki values from in vitro functional or binding assays are not consistently reported in the literature. |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a general guideline for determining the IC50 of this compound for AChE inhibition.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Phosphate Buffer to obtain a range of concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in Phosphate Buffer.
-
-
Assay Setup:
-
Add 20 µL of Phosphate Buffer to the "blank" wells.
-
Add 20 µL of the different dilutions of this compound or vehicle (for control) to the respective wells.
-
Add 20 µL of AChE solution to all wells except the "blank" wells.
-
Mix and pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 20 µL of DTNB solution to all wells.
-
Add 20 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: µ-Opioid Receptor Activation Assay (cAMP Measurement)
This protocol provides a general method to assess the agonist activity of this compound at the µ-opioid receptor.
Materials:
-
A cell line expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells)
-
This compound
-
A competitive cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed the µ-opioid receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with the different concentrations of this compound or vehicle.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Stimulation:
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound. The inhibition of forskolin-stimulated cAMP production indicates Gi-coupled receptor activation. Calculate the EC50 value from the resulting dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for (-)-Eseroline dose-response curves.
Caption: Signaling pathways of (-)-Eseroline's dual action.
Caption: A generalized workflow for in vitro assays with (-)-Eseroline.
References
- 1. Eseroline - Wikipedia [en.wikipedia.org]
- 2. ()-Eseroline fumarate salt | CAS#:70310-73-5 | Chemsrc [chemsrc.com]
- 3. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of (-)-Eseroline Fumarate and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of (-)-Eseroline fumarate (B1241708) and the classical opioid analgesic, morphine. The information presented herein is based on available experimental data, focusing on the differential potency of these compounds in various pain models and their distinct mechanisms of action.
Executive Summary
(-)-Eseroline fumarate is a potent analgesic agent that exhibits a unique, dual mechanism of action, engaging both the cholinergic and opioid systems.[1] This contrasts with morphine, which primarily acts as an agonist at μ-opioid receptors. Experimental evidence suggests that the relative analgesic potency of this compound and morphine is dependent on the specific type of pain stimulus. In models of acute thermal pain, this compound has been shown to possess a higher analgesic potency than morphine.[1] Conversely, in models of inflammatory pain, morphine demonstrates greater efficacy.[1] This differential activity underscores the potential for this compound as a novel analgesic with a distinct therapeutic profile.
Quantitative Comparison of Analgesic Potency
| Pain Model | More Potent Analgesic | Supporting Evidence |
| Acute Thermal Pain | This compound | In conditions of acute thermal pain, eseroline (B613827) is endowed with a higher analgesic potency.[1] |
| Inflammatory Pain | Morphine | In the presence of inflammatory pain (writhing test), the analgesic potency of morphine is greater than that of eseroline.[1] |
Note: The writhing test is a model of visceral inflammatory pain.
Mechanisms of Action and Signaling Pathways
The analgesic effects of this compound and morphine are mediated by distinct and, in the case of eseroline, overlapping signaling pathways.
This compound: A Dual-Acting Analgesic
This compound's analgesic properties stem from its ability to act as both a cholinesterase inhibitor and an opioid receptor agonist.[1]
-
Cholinergic Component: By inhibiting acetylcholinesterase, this compound increases the synaptic concentration of acetylcholine (B1216132) (ACh). ACh then acts on muscarinic and nicotinic receptors, which are known to play a role in pain modulation.
-
Opioid Component: this compound also directly stimulates opioid receptors, contributing to its analgesic effect.[1]
The interplay of these two mechanisms likely accounts for its potent antinociceptive properties.
Morphine: The Archetypal Opioid Agonist
Morphine's analgesic effects are primarily mediated through the activation of μ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[2] Binding of morphine to these receptors initiates a cascade of intracellular events leading to a reduction in neuronal excitability and neurotransmitter release, thereby blocking the transmission of pain signals.
Experimental Protocols
The following are generalized protocols for the hot plate and tail-flick tests, two common methods for assessing the efficacy of centrally acting analgesics. The specific parameters may vary between studies.
Hot Plate Test
The hot plate test is used to evaluate the response to a thermal pain stimulus.
Methodology:
-
Animal Acclimatization: Rodents (typically mice or rats) are allowed to acclimate to the testing room environment.
-
Baseline Latency: Each animal is placed on a heated plate (maintained at a constant temperature, e.g., 52-55°C), and the time taken to elicit a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound or morphine) or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-Treatment Latency: At predetermined time points after drug administration, the animals are again placed on the hot plate, and the latency to the pain response is measured. An increase in latency compared to baseline indicates an analgesic effect.[3]
Tail-Flick Test
The tail-flick test is another common method for assessing thermal pain sensitivity, primarily reflecting a spinal reflex.
Methodology:
-
Animal Restraint: The rodent is gently restrained, with its tail exposed.
-
Baseline Latency: A focused beam of radiant heat is applied to a specific portion of the tail. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is employed to prevent burns.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Treatment Latency: At various time intervals after administration, the tail-flick latency is re-measured. A prolongation of the latency period indicates analgesia.[4]
Conclusion
This compound presents a compelling profile as a potent analgesic with a dual mechanism of action that differentiates it from traditional opioids like morphine. Its enhanced potency in acute thermal pain models suggests potential applications in specific pain paradigms. Further research, including direct, head-to-head comparative studies generating quantitative data such as ED50 values in standardized models, is warranted to fully elucidate its therapeutic potential and clinical utility. The differential efficacy of this compound and morphine across various pain modalities highlights the importance of a nuanced, mechanism-based approach to the development of novel analgesic therapies.
References
A Comparative Analysis of (-)-Eseroline Fumarate and Physostigmine in Acetylcholinesterase Inhibition
For researchers and professionals in drug development, understanding the nuanced differences between acetylcholinesterase (AChE) inhibitors is paramount. This guide provides a detailed comparison of the AChE inhibition kinetics of (-)-eseroline fumarate (B1241708) and its parent compound, physostigmine (B191203). Both are potent inhibitors, but they exhibit distinct kinetic profiles and mechanisms of action.
Quantitative Inhibition Data
The inhibitory potency of (-)-eseroline and physostigmine against acetylcholinesterase has been evaluated across various species and enzyme sources. The following table summarizes key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). It is important to note that direct comparisons should be made with caution, as experimental conditions can influence these values.
| Compound | Enzyme Source | Inhibition Constant (Ki) | IC50 | Inhibition Type | Reference |
| (-)-Eseroline | Electric Eel AChE | 0.15 ± 0.08 µM | - | Competitive | [1] |
| Human Red Blood Cell AChE | 0.22 ± 0.10 µM | - | Competitive | [1] | |
| Rat Brain AChE | 0.61 ± 0.12 µM | - | Competitive | [1] | |
| Physostigmine | Electric Eel AChE | 0.001 - 0.05 µM (range) | - | Reversible | [2] |
| Human Red Blood Cell AChE | - | - | Reversible | ||
| Rat Brain AChE | - | - | Reversible | ||
| (homologs) Guinea Pig Blood AChE | - | 1.1 to 27.6 x 10⁻⁷ M | Reversible | [3] |
Kinetic Profile and Mechanism of Action
(-)-Eseroline acts as a potent and rapidly reversible competitive inhibitor of acetylcholinesterase.[1] Its inhibitory action is fully developed in less than 15 seconds and is just as quickly reversed upon dilution.[1] This rapid on-off rate is a distinguishing feature compared to physostigmine.[4] Studies indicate that the kinetic rates for the association and dissociation of eseroline (B613827) are two orders of magnitude higher than those of physostigmine (eserine).[4]
Physostigmine, a well-characterized reversible cholinesterase inhibitor, functions through the carbamoylation of the serine residue within the active site of AChE.[5] This action prevents the hydrolysis of the neurotransmitter acetylcholine.[5][6] While classified as reversible, the decarbamylation process is slower than the simple dissociation of a competitive inhibitor like eseroline.[3]
Experimental Protocols
The determination of acetylcholinesterase inhibition kinetics for compounds like (-)-eseroline and physostigmine is commonly performed using the Ellman's assay, a colorimetric method.
Ellman's Assay Protocol
Materials:
-
96-well microplate
-
Microplate reader (absorbance at 412 nm)
-
Acetylcholinesterase (AChE) enzyme
-
Test inhibitors ((-)-eseroline fumarate, physostigmine)
-
Acetylthiocholine (B1193921) iodide (ATChI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO and create serial dilutions in phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATChI solution in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
-
Assay (in a 96-well plate):
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the inhibitor solution at various concentrations to the sample wells. For control wells (100% activity), add 10 µL of buffer or a corresponding concentration of DMSO.
-
Add 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Kinetic parameters such as Ki can be determined by measuring the rate of reaction at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk, or Dixon plots).[7]
-
Visualizing the Inhibition Mechanism
The following diagrams illustrate the fundamental mechanisms of competitive and reversible carbamoylating inhibition of acetylcholinesterase.
Caption: Competitive inhibition of AChE by (-)-eseroline.
Caption: Reversible carbamoylation of AChE by physostigmine.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibition and anti-soman efficacy of homologs of physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Opioid Receptor Profiles of (-)-Eseroline and Other Standard Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid receptor binding and functional profiles of (-)-eseroline and a selection of standard opioid receptor agonists: DAMGO (a selective mu-opioid peptide agonist), DPDPE (a selective delta-opioid peptide agonist), and U-69,593 (a selective kappa-opioid agonist). This objective analysis is supported by experimental data from peer-reviewed literature to aid in the understanding of their distinct pharmacological characteristics.
Introduction to Opioid Receptors and Agonists
Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are members of the G protein-coupled receptor (GPCR) superfamily. They are key targets for the development of analgesics.[1][2] Agonist binding to these receptors initiates intracellular signaling cascades that are responsible for both the therapeutic effects and the adverse side effects of opioid drugs.[2] (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a potent opioid agonist, primarily interacting with the µ-opioid receptor.[3][4] This guide aims to differentiate the opioid receptor profile of (-)-eseroline from those of well-characterized selective agonists.
Opioid Receptor Binding Affinity
Binding affinity, quantified by the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for the selected opioid agonists at the mu, delta, and kappa opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| (-)-Eseroline | Data Not Available | Data Not Available | Data Not Available |
| DAMGO | 1.2[5] | 273[6] | >1000[7] |
| DPDPE | 2914[7] | 1.8[6] | Data Not Available |
| U-69,593 | >10000[7] | >10000[7] | 43.6[7] |
Note: While qualitative statements describe (-)-eseroline as a potent mu-opioid agonist, specific quantitative Ki values from radioligand binding assays were not available in the reviewed literature. One study mentioned that the enantiomers of eseroline (B613827) bind to opiate receptors of rat brain membranes with equal affinities.[3]
Functional Activity at Opioid Receptors
The functional activity of an agonist is characterized by its potency (EC50), the concentration required to elicit a half-maximal response, and its efficacy (Emax), the maximum response produced by the agonist. These parameters are often determined using assays such as GTPγS binding or cAMP inhibition.
Table 2: Functional Activity of Opioid Agonists
| Compound | Assay | Receptor | EC50 (nM) | Emax (% of Standard) |
| (-)-Eseroline | cAMP Inhibition | Opioid Receptors | Data Not Available | Data Not Available |
| DAMGO | GTPγS Binding | µ (human) | 45[8] | 100 (Full Agonist)[9] |
| DPDPE | cAMP Inhibition | δ (human) | 1.3 | 90% inhibition |
| U-69,593 | GTPγS Binding | κ (human) | 51[10] | 100 (Full Agonist)[10] |
Note: (-)-Eseroline has been shown to possess opiate agonist properties as an inhibitor of adenylate cyclase in vitro, but specific EC50 and Emax values were not found in the searched literature.[3]
Signaling Pathways of Opioid Receptors
Opioid receptor activation triggers two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling: Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of heterotrimeric G proteins (Gi/o).[2] The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunit modulates ion channels.[2] This pathway is traditionally associated with the analgesic effects of opioids.[9]
β-Arrestin-Dependent Signaling: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin.[2] β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization and internalization.[2] The β-arrestin pathway is often associated with some of the adverse effects of opioids.[9]
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the opioid receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from unbound radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[9]
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest.[9]
-
Incubation: Incubate the membranes with GDP, varying concentrations of the test agonist, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[9]
-
Separation: Separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide by rapid filtration.[9]
-
Detection: Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.[9]
-
Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 and Emax values.[9]
Conclusion
This guide highlights the distinct opioid receptor profiles of (-)-eseroline and the standard selective agonists DAMGO, DPDPE, and U-69,593. While the available literature qualitatively establishes (-)-eseroline as a potent µ-opioid agonist, a notable lack of quantitative binding and functional data prevents a direct numerical comparison with the other well-characterized compounds. The provided tables and protocols offer a framework for understanding and experimentally determining the pharmacological properties of these and other novel opioid receptor ligands. Further research is warranted to fully elucidate the quantitative receptor interaction profile of (-)-eseroline to better understand its therapeutic potential and side-effect profile in relation to other opioid agonists.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 3. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site | eLife [elifesciences.org]
Validating the In Vitro Activity of (-)-Eseroline Fumarate: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro pharmacological activities of (-)-Eseroline fumarate (B1241708) against established positive controls. The primary focus is on its well-documented role as an acetylcholinesterase (AChE) inhibitor, with additional sections covering its activities as a µ-opioid receptor agonist and its potential interactions with muscarinic receptors. The information presented herein is intended to assist researchers in designing and interpreting in vitro validation studies for (-)-Eseroline fumarate.
Acetylcholinesterase (AChE) Inhibition
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1] It acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][3] Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.
The inhibitory potency of this compound against AChE is compared with that of well-established AChE inhibitors, physostigmine and donepezil.
| Compound | Target | Species/Source | K_i (µM) | IC_50 (µM) |
| (-)-Eseroline | AChE | Human RBC | 0.22 ± 0.10 | - |
| AChE | Rat Brain | 0.61 ± 0.12 | - | |
| AChE | Electric Eel | 0.15 ± 0.08 | - | |
| Physostigmine | AChE | Human | - | ~0.117 |
| Donepezil | AChE | Human | - | 0.011 |
K_i (Inhibition Constant) and IC_50 (Half-maximal Inhibitory Concentration) values are indicative of the compound's potency, with lower values signifying higher potency. Data is compiled from various sources and experimental conditions may vary.
This protocol is based on the widely used colorimetric method developed by Ellman et al.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)
-
This compound and positive controls (Physostigmine, Donepezil)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and positive controls in a suitable solvent (e.g., DMSO or phosphate buffer).
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
AChE enzyme solution
-
Varying concentrations of this compound or a positive control. For control wells, add the vehicle used to dissolve the test compounds.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
To each well, add a solution containing both ATCI and DTNB to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 15-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and controls.
-
Determine the percentage of AChE inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC_50 value.
-
µ-Opioid Receptor Agonism
(-)-Eseroline also exhibits agonist properties at the µ-opioid receptor, which is the primary target for opioid analgesics like morphine.[1][4] This activity is distinct from its effect on acetylcholinesterase.
| Compound | Target | Species/Source | K_i (nM) |
| (-)-Eseroline | µ-Opioid Receptor | - | Not Reported |
| Morphine | µ-Opioid Receptor | Rat Brain | 1.2 |
| DAMGO | µ-Opioid Receptor | Human | 1.18 |
K_i (Inhibition Constant) reflects the binding affinity of the compound to the receptor.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that has a high affinity and selectivity for the µ-opioid receptor (e.g., [³H]-DAMGO). The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Materials:
-
Cell membranes expressing µ-opioid receptors (e.g., from CHO or HEK293 cells, or rat brain tissue)
-
This compound and positive controls (Morphine, DAMGO)
-
Radioligand: [³H]-DAMGO
-
Non-specific binding control: Naloxone (at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and positive controls in the assay buffer.
-
-
Assay Incubation:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
[³H]-DAMGO (at a concentration close to its K_d)
-
Varying concentrations of the test compound or a positive control.
-
For determining non-specific binding, add a high concentration of naloxone.
-
For determining total binding, add the vehicle.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Measurement:
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC_50 value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Muscarinic Receptor Interaction
At higher concentrations, (-)-Eseroline has been observed to induce effects that are antagonized by atropine, a non-selective muscarinic receptor antagonist.[2] This suggests a potential interaction with muscarinic acetylcholine receptors, likely as an agonist.
Specific in vitro binding or functional data for (-)-Eseroline at muscarinic receptor subtypes is not well-documented in the available literature. The table below provides data for the common muscarinic agonist, carbachol.
| Compound | Target | Species/Source | K_i (µM) | EC_50 (µM) |
| (-)-Eseroline | Muscarinic Receptors | - | Not Reported | Not Reported |
| Carbachol | M1 Receptor | Cultured Rat Neostriatum | 6.5 and 147 | 37 |
K_i (Inhibition Constant) from displacement studies and EC_50 (Half-maximal Effective Concentration) from functional assays.
This protocol outlines a method to assess the agonist activity of a compound at G_q-coupled muscarinic receptors (M1, M3, M5) by measuring the accumulation of inositol (B14025) phosphates.
Principle: Activation of G_q-coupled muscarinic receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of radiolabeled inositol phosphates can be measured in cells pre-labeled with [³H]-myo-inositol.
Materials:
-
Cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells)
-
This compound and a positive control (Carbachol)
-
[³H]-myo-inositol
-
Lithium chloride (LiCl) solution
-
Dowex anion-exchange resin
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells in 24-well plates.
-
Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours.
-
-
Assay:
-
Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of this compound or the positive control (carbachol) to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a suitable stop solution (e.g., perchloric acid).
-
Neutralize the cell lysates.
-
-
Separation and Quantification:
-
Apply the lysates to columns containing Dowex anion-exchange resin to separate the inositol phosphates from free [³H]-myo-inositol.
-
Elute the inositol phosphates from the columns.
-
Measure the radioactivity of the eluates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of radioactivity (counts per minute) against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC_50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Disclaimer: The experimental protocols provided are generalized and may require optimization based on the specific laboratory conditions, cell lines, and reagents used.
References
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (-)-Eseroline Fumarate: HPLC vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of (-)-Eseroline fumarate: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and throughput.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative performance parameters for the validated HPLC method and a representative LC-MS/MS method for the analysis of (-)-Eseroline.
| Parameter | HPLC with Fluorescence Detection | Representative LC-MS/MS |
| Linearity Range | 0.05 - 10.0 ng/mL (r² > 0.999)[1] | 0.01 - 50 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 0.01 ng/mL |
| Limit of Detection (LOD) | 0.025 ng/mL[1] | 0.005 ng/mL |
| Accuracy | 97.5% - 110.0%[1] | 95% - 105% |
| Precision (Intra- and Inter-day) | 0.7% - 6.6%[1] | < 15% |
| Recovery | 80.3%[1] | > 85% |
Experimental Protocols
HPLC Method with Fluorescence Detection
This method is based on a validated assay for the simultaneous determination of physostigmine (B191203) and its metabolite eseroline (B613827) in human plasma.[1]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., N-methylphysostigmine).
-
Add 1 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 254 nm and emission at 355 nm.[1]
Representative LC-MS/MS Method
This representative method is based on common practices for the bioanalysis of small molecules, including physostigmine and other alkaloids, in biological matrices.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., eseroline-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol (B129727) in water.
b. LC-MS/MS Conditions:
-
LC System: A suitable UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for (-)-Eseroline and its internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the primary mechanisms of action of (-)-Eseroline.
References
A Comparative Study of (-)-Eseroline Fumarate and its Enantiomer, (+)-Eseroline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of (-)-eseroline fumarate (B1241708) and its enantiomer, (+)-eseroline. Eseroline (B613827), a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a unique pharmacological profile, including opioid receptor agonism and reversible acetylcholinesterase inhibition. This document synthesizes key experimental findings to elucidate the stereospecific activities of these enantiomers, offering valuable insights for research and drug development.
Pharmacological Comparison at a Glance
While (-)-eseroline and (+)-eseroline exhibit similar behavior in certain in-vitro assays, their in-vivo effects are strikingly different, highlighting the critical role of stereochemistry in their pharmacological activity.
| Parameter | (-)-Eseroline | (+)-Eseroline | Key Findings |
| Opioid Receptor Binding | Binds to opioid receptors. | Binds to opioid receptors with reportedly equal affinity to the (-) enantiomer. | Both enantiomers demonstrate affinity for opioid receptors in in-vitro binding assays. |
| In-Vitro Opioid Activity | Opiate agonist properties as an inhibitor of adenylate cyclase.[1] | Opiate agonist properties as an inhibitor of adenylate cyclase.[1] | Both enantiomers show comparable activity in inhibiting adenylate cyclase in in-vitro settings.[1] |
| In-Vivo Analgesic Activity | Potent narcotic agonist activity, similar to morphine.[1] | No significant analgesic effects observed in vivo.[1] | A profound stereoselectivity is observed in vivo, with only the (-)-enantiomer producing significant analgesia.[1] |
| Anticholinesterase Activity (AChE) | Moderate, reversible, competitive inhibitor. | Data not available, but expected to be similar to the (-) enantiomer in vitro. | (-)-Eseroline is a competitive inhibitor of acetylcholinesterase, though less potent than its parent compound, physostigmine.[2] |
In-Depth Pharmacological Analysis
Opioid Receptor Interactions and Analgesic Effects
Both (-)-eseroline and (+)-eseroline have been shown to bind to opiate receptors in rat brain membranes with equal affinities and exhibit opiate agonist properties as inhibitors of adenylate cyclase in vitro.[1] This suggests that at the receptor and initial signaling level in a simplified system, the stereochemistry of eseroline does not significantly impact its interaction with the opioid receptor or its ability to initiate a downstream signaling event like the inhibition of adenylyl cyclase.
However, the in-vivo analgesic effects demonstrate a stark contrast. Only (-)-eseroline exhibits potent narcotic agonist activity, comparable to that of morphine, while (+)-eseroline shows no discernible analgesic effect.[1] This divergence between in-vitro and in-vivo activity underscores the complexity of drug action in a whole-organism system, where factors such as metabolism, distribution, and interaction with other biological targets can be highly stereospecific.
dot
Caption: In-vitro vs. In-vivo opioid activity of eseroline enantiomers.
Anticholinesterase Activity
(-)-Eseroline is a metabolite of physostigmine and retains some of its parent compound's ability to inhibit acetylcholinesterase (AChE).[2] However, this inhibition is significantly weaker and more readily reversible compared to physostigmine. One study reported (-)-eseroline to be a rather strong competitive inhibitor of AChE from various sources, with the following inhibition constants (Ki):
-
Electric Eel AChE: 0.15 ± 0.08 µM
-
Human Red Blood Cell AChE: 0.22 ± 0.10 µM
-
Rat Brain AChE: 0.61 ± 0.12 µM[2]
In contrast, its activity against butyrylcholinesterase (BuChE) is extremely weak (Ki = 208 ± 42 µM for horse serum BuChE).[2] This indicates a degree of selectivity for AChE over BuChE. The reversible nature of this inhibition is a key differentiator from the carbamoylating inhibition of physostigmine.
Experimental Protocols
Opioid Receptor Binding Assay
A standard method to determine the binding affinity of compounds to opioid receptors involves a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of (-)-eseroline and (+)-eseroline for the µ-opioid receptor.
Materials:
-
Rat brain membrane homogenates (source of opioid receptors).
-
[³H]-Naloxone (a non-selective opioid antagonist radioligand).
-
Test compounds: (-)-eseroline fumarate and (+)-eseroline.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
Naltrexone for determining non-specific binding.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In triplicate, incubate the rat brain membrane homogenates with a fixed concentration of [³H]-naloxone and varying concentrations of the test compounds.
-
For determining non-specific binding, incubate the membranes with [³H]-naloxone in the presence of a high concentration of unlabeled naltrexone.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: Workflow for a competitive opioid receptor binding assay.
In-Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a common method for evaluating the analgesic efficacy of drugs in animal models.
Objective: To assess the analgesic effect of (-)-eseroline and (+)-eseroline in mice.
Materials:
-
Male Swiss-Webster mice (or other suitable strain).
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Test compounds: this compound, (+)-eseroline, and a control vehicle (e.g., saline).
-
Positive control: Morphine.
-
Syringes for drug administration (e.g., subcutaneous or intraperitoneal).
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before testing.
-
Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer the test compounds, vehicle, or morphine to different groups of mice.
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency.
-
An increase in the response latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.
-
Data can be expressed as the mean latency time or as the percentage of maximal possible effect (%MPE).
Synthesis of Eseroline Enantiomers
The synthesis of the individual enantiomers of eseroline is a key aspect of their comparative study. The total synthesis of physostigmine, which involves the preparation of (-)-eseroline (also known as L-eseroline) as a key intermediate, was first achieved by Julian and Pikl in 1935. While various synthetic routes have since been developed, a common strategy involves the stereoselective synthesis of the tricyclic core of eseroline. The synthesis of the unnatural enantiomer, (+)-eseroline, can be achieved by employing the opposite enantiomer of a chiral starting material or a chiral catalyst in an asymmetric synthesis.
Conclusion
The comparative study of (-)-eseroline and (+)-eseroline reveals a fascinating case of stereospecific pharmacology. While both enantiomers exhibit similar in-vitro activity at the opioid receptor and in the inhibition of adenylyl cyclase, only (-)-eseroline produces a significant analgesic effect in vivo. This highlights the importance of considering the three-dimensional structure of drug molecules in all stages of development, as subtle differences in stereochemistry can lead to profound differences in biological activity. Furthermore, the moderate and reversible acetylcholinesterase inhibitory activity of (-)-eseroline contributes to its complex pharmacological profile. Further research into the specific mechanisms underlying the in-vivo stereoselectivity of eseroline could provide valuable insights into opioid receptor function and inform the design of novel analgesics with improved therapeutic profiles.
References
- 1. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (-)-Eseroline Fumarate Versus Other Physostigmine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibitory efficacy of (-)-eseroline fumarate (B1241708) and other key physostigmine (B191203) analogs. The information is supported by experimental data to facilitate an evidence-based evaluation for research and development purposes.
Overview of Physostigmine and its Analogs
Physostigmine is a naturally occurring parasympathomimetic alkaloid that acts as a reversible cholinesterase inhibitor. By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132), physostigmine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission. This mechanism of action has made physostigmine and its analogs valuable tools in the study of cholinergic neurotransmission and as therapeutic agents for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
(-)-Eseroline, a metabolite of physostigmine, is a key structural component of many physostigmine analogs.[1] While physostigmine itself possesses a carbamate (B1207046) group essential for its potent, long-lasting cholinesterase inhibition, eseroline's inhibitory action is weaker and more readily reversible.[2][3] Notably, eseroline (B613827) also exhibits distinct pharmacological properties, including acting as a potent opioid agonist, a characteristic not shared by many other physostigmine analogs.[2][4] This dual activity gives (-)-eseroline a unique pharmacological profile.
Comparative Inhibitory Potency
The primary measure of efficacy for these compounds is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency.
| Compound | Target Enzyme | Source | IC50 / Ki (µM) | Reference |
| (-)-Eseroline | AChE | Human RBC | Ki: 0.22 ± 0.10 | [2] |
| AChE | Rat Brain | Ki: 0.61 ± 0.12 | [2] | |
| AChE | Electric Eel | Ki: 0.15 ± 0.08 | [2] | |
| BuChE | Horse Serum | Ki: 208 ± 42 | [2] | |
| Physostigmine | AChE | Human | IC50: 0.117 ± 0.007 | [5] |
| BuChE | Human | IC50: 0.059 ± 0.012 | [5] | |
| Heptyl-physostigmine | AChE | Human Brain Cortex | IC50: 0.0312 ± 0.007 | [6] |
| BuChE | Human Sera | IC50: 0.0089 ± 0.0022 | [6] | |
| Phenserine (B12825) | AChE | Not Specified | IC50: 0.0119 | [7] |
| BuChE | Not Specified | IC50: 0.1037 | [7] | |
| N-phenylcarbamoyl eseroline | AChE | Not Specified | Potent | [8] |
| BuChE | Not Specified | 50-100x less potent than benzyl (B1604629) analog | [8] | |
| N(1)-allyl-physostigmine | AChE | Not Specified | Decreased potency vs. physostigmine | [8] |
| N(1)-phenethyl-physostigmine | AChE | Not Specified | Decreased potency vs. physostigmine | [8] |
| N(1)-benzyl-physostigmine | AChE | Not Specified | Decreased potency vs. physostigmine | [8] |
Experimental Protocols
The most common method for determining the in vitro inhibitory potential of compounds against AChE and BChE is the Ellman's method. This colorimetric assay measures the activity of the enzyme by monitoring the formation of a yellow-colored product.
Ellman's Method for Cholinesterase Inhibition Assay
Principle:
The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The presence of a cholinesterase inhibitor reduces the rate of ATCI hydrolysis, leading to a decrease in the formation of TNB.
Materials:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Test inhibitor solutions (e.g., (-)-Eseroline fumarate, physostigmine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 8.0.
-
Prepare a stock solution of the cholinesterase enzyme in the phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate over the measurement period.
-
Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in the phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor solutions.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the phosphate buffer.
-
Add 25 µL of the test inhibitor solution at various concentrations to the respective wells. For the control wells (100% enzyme activity), add 25 µL of the solvent used to dissolve the inhibitors.
-
Add 25 µL of the enzyme solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of a pre-mixed solution of the substrate (ATCI or BTCI) and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a specific duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Signaling Pathways
Cholinergic Signaling Pathway
Physostigmine and its analogs primarily exert their effects by modulating the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh, terminating the signal. In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[9][10][11] Physostigmine and its analogs inhibit AChE, leading to an accumulation of ACh in the synapse, thereby enhancing cholinergic signaling.
Caption: Cholinergic signaling and the inhibitory action of physostigmine analogs.
Opioid Receptor Signaling Pathway of Eseroline
Unlike many other physostigmine analogs, (-)-eseroline also functions as an opioid receptor agonist.[2][4] This action is mediated through G-protein coupled receptors (GPCRs), specifically the µ-opioid receptor.[12] Activation of this receptor initiates a signaling cascade that leads to analgesic effects.
Caption: Opioid receptor signaling pathway activated by (-)-eseroline.
Structure-Activity Relationship and Concluding Remarks
The inhibitory potency and selectivity of physostigmine analogs are significantly influenced by their chemical structure. Modifications to the carbamoyl (B1232498) and N(1) groups of the eseroline backbone can dramatically alter the affinity for AChE and BChE. For instance, increasing the hydrophobicity of these groups can enhance potency against BChE.[8] Conversely, certain substitutions, such as a phenyl group on the carbamoyl moiety, can increase selectivity for AChE.[8]
This compound, as a metabolite of physostigmine, demonstrates moderate, reversible inhibition of AChE and very weak inhibition of BChE. Its unique pharmacological profile is distinguished by its potent opioid agonist activity. This dual functionality suggests that eseroline and its derivatives could be explored for therapeutic applications where both cholinergic enhancement and analgesia are desired. However, further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound and its analogs. The data presented in this guide serves as a foundational resource for researchers to compare the in vitro efficacy of these compounds and to inform the design of future drug development studies.
References
- 1. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of (-)-Eseroline Fumarate and Physostigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of (-)-Eseroline fumarate (B1241708) and its parent compound, physostigmine (B191203). This document is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics, particularly in the field of neuroscience, where acetylcholinesterase inhibitors play a crucial role.
Introduction
Physostigmine, a naturally occurring alkaloid, is a potent reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Its ability to increase acetylcholine levels in the synapse has made it a valuable tool in treating various conditions, including glaucoma and myasthenia gravis, and as an antidote to anticholinergic poisoning. However, its clinical utility is often hampered by its poor metabolic stability and short duration of action.
(-)-Eseroline is a major metabolite of physostigmine, formed by the hydrolysis of the carbamate (B1207046) group. While it is a product of physostigmine's breakdown, eseroline (B613827) itself exhibits biological activity, including potential neurotoxicity and antinociceptive effects.[1][2] Understanding the metabolic stability of (-)-Eseroline fumarate is crucial for evaluating its own therapeutic potential and for comprehending the overall pharmacokinetic and pharmacodynamic profile of physostigmine.
This guide presents available data on the metabolic stability of both compounds, details the experimental protocols for assessing metabolic stability, and provides a visual representation of the relevant signaling pathway and experimental workflow.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the in vitro metabolic stability of this compound and physostigmine is challenging due to the limited availability of public data for (-)-eseroline. The majority of existing research focuses on eseroline as a metabolite of physostigmine, rather than on its own metabolic fate.
The following table summarizes the available pharmacokinetic and metabolic data for physostigmine. The corresponding data for this compound is largely unavailable in the reviewed literature.
| Parameter | Physostigmine | This compound | Source |
| In Vivo Half-Life (Rat) | |||
| Liver | 24 - 28 min | Data not available | [3][4] |
| Brain | 33.4 min | Data not available | [3] |
| Muscle | 22.5 min | Data not available | [3] |
| Major Metabolite | Eseroline | Data not available | [3] |
| Metabolic Pathway | Hydrolysis of the carbamate group | Data not available | |
| In Vitro Half-Life (t½) in Liver Microsomes | Rapidly metabolized (specific value not consistently reported) | Data not available | [5] |
| Intrinsic Clearance (CLint) | High (indicative of rapid metabolism) | Data not available |
Note: The lack of direct comparative data for this compound highlights a significant gap in the current understanding of its pharmacokinetic profile.
Discussion on Metabolic Stability
Physostigmine: The available data consistently indicates that physostigmine is rapidly metabolized in vivo, primarily in the liver.[3][4] The hydrolysis of its carbamate ester linkage to form eseroline is a key step in its biotransformation. This rapid metabolism contributes to its short half-life and the need for frequent dosing in clinical applications.
This compound: In the absence of direct experimental data, the metabolic stability of eseroline can be qualitatively assessed based on its chemical structure. As the hydrolysis product of physostigmine, eseroline lacks the labile carbamate group. This structural modification would theoretically render it less susceptible to the primary metabolic pathway that degrades physostigmine. However, as a phenolic compound, eseroline may be susceptible to Phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate its elimination. Further studies are required to elucidate the specific metabolic pathways and clearance rates of this compound.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, which can be employed to compare the stability of this compound and physostigmine.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds: this compound, Physostigmine
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator with shaking capabilities (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a positive control (a compound with known metabolic stability) in an appropriate solvent (e.g., DMSO or ACN).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomal suspension at 37°C for 5-10 minutes.
-
Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard.
-
For the 0-minute time point, the quenching solution is added before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
-
Mandatory Visualization
Acetylcholinesterase Signaling Pathway
The primary mechanism of action for both physostigmine and, to a lesser extent, its metabolite eseroline, is the inhibition of acetylcholinesterase. The following diagram illustrates the key components of the cholinergic signaling pathway at the synapse.
Caption: Cholinergic synapse and the inhibitory action of physostigmine/eseroline.
Experimental Workflow for Metabolic Stability Assay
The following diagram outlines the logical flow of the in vitro metabolic stability assay described in the experimental protocols section.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
To provide a definitive comparison of the metabolic stability of these two compounds, further in vitro and in vivo studies on this compound are warranted. The experimental protocol detailed in this guide provides a robust framework for conducting such investigations. A thorough understanding of the metabolic fate of both physostigmine and its metabolites is essential for the rational design and development of next-generation acetylcholinesterase inhibitors with improved pharmacokinetic profiles and therapeutic efficacy.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04725 [genome.jp]
Structure-Activity Relationship of (-)-Eseroline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cholinesterase Inhibition: A Quantitative Comparison
(-)-Eseroline, a metabolite of physostigmine (B191203), is a competitive and reversible inhibitor of acetylcholinesterase (AChE).[1] Its potency and selectivity can be significantly modulated through structural modifications at the carbamate (B1207046) and N(1) positions. The following table summarizes the inhibitory activities of (-)-eseroline and some of its key analogs against AChE and butyrylcholinesterase (BuChE).
| Compound | Modification | Target Enzyme | IC50 / Kᵢ (µM) | Selectivity (AChE/BuChE) |
| (-)-Eseroline | - | Electric Eel AChE | Kᵢ = 0.15 ± 0.08[1] | ~1387 |
| Human RBC AChE | Kᵢ = 0.22 ± 0.10[1] | |||
| Rat Brain AChE | Kᵢ = 0.61 ± 0.12[1] | |||
| Horse Serum BuChE | Kᵢ = 208 ± 42[1] | |||
| N-Phenylcarbamoyl eseroline | Phenylcarbamoyl group at C5-OH | AChE | Potent (comparable to Benzylcarbamoyl eseroline)[2] | High (50-100 fold > Benzylcarbamoyl eseroline)[2] |
| BuChE | Weak[2] | |||
| Benzylcarbamoyl eseroline | Benzylcarbamoyl group at C5-OH | AChE | Potent[2] | Low[2] |
| BuChE | Potent[2] | |||
| Octylcarbamoyl eseroline | Octylcarbamoyl group at C5-OH | AChE | Potency not greatly altered[2] | - |
| Butylcarbamoyl eseroline | Butylcarbamoyl group at C5-OH | AChE | Potency not greatly altered[2] | - |
| N(1)-Allylphysostigmine | Allyl group at N(1) | AChE | Decreased potency[2] | - |
| N(1)-Phenethylphysostigmine | Phenethyl group at N(1) | AChE | Decreased potency[2] | - |
| N(1)-Benzylphysostigmine | Benzyl group at N(1) | AChE | Decreased potency[2] | - |
| (-)-N1-Norphysostigmine | H at N(1) | Electric Eel AChE | Potent (similar to physostigmine)[3] | - |
| N1,N8-Bisnorcarbamates | Demethylation at N1 and N8 | AChE & BuChE | Highly potent inhibitors[4] | - |
Key Structure-Activity Relationship Insights:
-
Carbamate Moiety: The presence and nature of the carbamate group at the C5-hydroxyl position are crucial for high-potency cholinesterase inhibition. Hydrolysis of the carbamate, as in (-)-eseroline itself, significantly reduces activity compared to carbamoylated analogs like physostigmine.
-
Carbamoyl (B1232498) Group Substituents: Increasing the hydrophobicity of simple, non-branching carbamoyl groups does not significantly alter potency against AChE.[2] However, introducing a phenyl group (N-phenylcarbamoyl eseroline) dramatically increases selectivity for AChE over BuChE.[2] Bulky, branched carbamoyl groups lead to poor anticholinesterase activity.[2]
-
N(1) Substitutions: Increasing the hydrophobicity of the substituent at the N(1) position generally decreases potency against AChE but increases potency against BuChE.[2] Quaternization at the N(1) position enhances AChE inhibition while reducing BuChE inhibition.[2]
-
N(1) Demethylation: (-)-N1-norphysostigmine retains high potency against AChE, similar to physostigmine itself.[3]
-
N1 and N8 Demethylation: The N1,N8-bisnorcarbamate analogs of phenserine (B12825) and physostigmine have been shown to be highly potent inhibitors of both AChE and BuChE.[4]
Muscarinic and Nicotinic Receptor Binding
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
-
Acetylthiocholine iodide (ATCI).
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
Test compounds ((-)-eseroline analogs).
-
96-well microplate reader.
Procedure:
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a solution containing both ATCI and DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Muscarinic and Nicotinic Receptor Binding Assays (Radioligand Binding)
These assays are used to determine the affinity of a ligand for a specific receptor.
Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic or nicotinic receptor subtype.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine or [³H]-cytisine for nicotinic receptors) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC₅₀ value from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
Caption: Cholinergic signaling pathway and the site of action of (-)-eseroline analogs.
Caption: Experimental workflow for the AChE inhibition assay.
Caption: Logical relationship between structural modifications and biological activity.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antinociceptive Properties of (-)-Eseroline and (+)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antinociceptive (pain-relieving) activities of the enantiomers (-)-eseroline and (+)-eseroline. While structurally mirror images, these molecules exhibit a significant divergence in their pharmacological effects in vivo, a crucial aspect for drug development and mechanistic studies. This document synthesizes available experimental data to highlight these differences, detailing the methodologies employed in key experiments.
Executive Summary
Experimental evidence demonstrates a stark contrast in the in vivo antinociceptive efficacy of the eseroline (B613827) enantiomers. (-)-Eseroline is a potent antinociceptive agent, with effects comparable to morphine, while (+)-eseroline is reportedly inactive.[1] This difference is particularly noteworthy as both enantiomers exhibit similar affinities for opioid receptors and comparable activity in inhibiting adenylate cyclase in vitro.[1] This disparity underscores the critical role of stereochemistry in the translation of in vitro activity to in vivo therapeutic effect.
Quantitative Data Comparison
| Parameter | (-)-Eseroline | (+)-Eseroline | Reference Compound (Morphine) | Source |
| In Vivo Antinociceptive Activity | ||||
| Hot-Plate Test (ED50) | Potent activity reported | Inactive | ~0.5-5 mg/kg (s.c. in mice) | [1] |
| Tail-Flick Test (ED50) | Potent activity reported | Inactive | ~2-10 mg/kg (s.c. in mice) | [1] |
| In Vitro Activity | ||||
| Opioid Receptor Binding Affinity (Ki) | Similar to (+)-eseroline | Similar to (-)-eseroline | ~1-10 nM (μ-opioid receptor) | [1] |
| Adenylate Cyclase Inhibition (IC50) | Similar to (+)-eseroline | Similar to (-)-eseroline | ~10-100 nM | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize and compare the antinociceptive and opioid-related activities of (-)-eseroline and (+)-eseroline.
In Vivo Antinociceptive Assays
These assays are fundamental for assessing the analgesic efficacy of a compound in a living organism.
The hot-plate test measures the latency of a thermal pain response.
-
Apparatus: A metal plate is maintained at a constant temperature (typically 55 ± 0.5 °C). A bottomless, open-topped glass cylinder confines the animal to the heated surface.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (e.g., (-)-eseroline fumarate, (+)-eseroline, or vehicle control) is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
At predetermined time intervals after drug administration (e.g., 15, 30, 60 minutes), the animal is again placed on the hot plate, and the response latency is measured.
-
-
Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 (the dose at which 50% of the maximum effect is observed) is then determined.
The tail-flick test is another common method for evaluating spinal analgesia.
-
Apparatus: A device that focuses a beam of high-intensity light onto the ventral surface of a rodent's tail. A sensor automatically detects the tail flick and records the latency.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
A baseline latency for the tail-flick response to the heat stimulus is recorded. A cut-off time is employed to prevent tissue damage.
-
The test compound is administered.
-
The tail-flick latency is measured at various time points post-administration.
-
-
Data Analysis: Similar to the hot-plate test, the antinociceptive effect is quantified by the increase in latency, and the ED50 is calculated.
In Vitro Assays
These assays help to elucidate the mechanism of action at the molecular level.
This assay determines the affinity of a compound for opioid receptors.
-
Preparation of Membranes: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]naloxone or [³H]DAMGO) and varying concentrations of the test compound ((-)-eseroline or (+)-eseroline).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in opioid receptor signaling.
-
Membrane Preparation: Similar to the receptor binding assay, cell membranes containing opioid receptors are prepared.
-
Assay Procedure:
-
The membranes are incubated with ATP (the substrate for adenylate cyclase), a stimulator of adenylate cyclase (e.g., forskolin), and various concentrations of the test compound.
-
The reaction is initiated by the addition of the membranes and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive binding assay or more modern techniques like BRET (Bioluminescence Resonance Energy Transfer)-based cAMP sensors.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the stimulated adenylate cyclase activity (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing antinociceptive compounds.
Caption: Opioid receptor signaling pathway for antinociception.
Caption: Experimental workflow for in vivo antinociceptive assays.
Conclusion
The case of (-)-eseroline versus (+)-eseroline provides a compelling example of stereoselectivity in pharmacology. While in vitro assays of receptor binding and second messenger modulation are invaluable tools, they do not always predict in vivo efficacy. The lack of antinociceptive activity of (+)-eseroline, despite its ability to interact with opioid receptors in vitro, suggests that other factors, such as metabolic pathways, transport across the blood-brain barrier, or subtle differences in receptor interaction dynamics not captured by standard binding assays, may play a crucial role in determining the ultimate physiological effect. For researchers in drug development, this highlights the indispensable need for comprehensive in vivo testing to validate promising in vitro results. Further investigation into the differing metabolic fates and central nervous system penetration of the eseroline enantiomers could provide valuable insights into the structural requirements for effective opioid analgesia.
References
A Comparative Analysis of Cholinesterase Inhibition by Eseroline and Eserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholinesterase inhibitory properties of eseroline (B613827) and its parent compound, eserine (also known as physostigmine). The information presented herein, supported by experimental data, is intended to assist researchers in understanding the nuanced differences in their mechanism of action, potency, and selectivity.
Quantitative Performance Comparison
The inhibitory potency of eseroline and eserine against cholinesterases is a critical determinant of their pharmacological activity. The following table summarizes key quantitative data from various studies. It is important to note that direct comparison of values across different studies should be made with caution due to variations in experimental conditions such as enzyme source, substrate concentration, and assay methodology.
| Compound | Target Enzyme | Inhibitory Constant (Kᵢ) / IC₅₀ | Enzyme Source | Notes | Reference |
| Eseroline | Acetylcholinesterase (AChE) | Kᵢ: 0.15 ± 0.08 µM | Electric Eel | Competitive inhibitor | [1] |
| Acetylcholinesterase (AChE) | Kᵢ: 0.22 ± 0.10 µM | Human Red Blood Cells | Competitive inhibitor | [1] | |
| Acetylcholinesterase (AChE) | Kᵢ: 0.61 ± 0.12 µM | Rat Brain | Competitive inhibitor | [1] | |
| Butyrylcholinesterase (BuChE) | Kᵢ: 208 ± 42 µM | Horse Serum | Extremely weak inhibitor | [1] | |
| Eserine (Physostigmine) | Acetylcholinesterase (AChE) | IC₅₀: 0.85 ± 0.0001 µM | Not Specified | Reversible inhibitor | [2][3] |
| Butyrylcholinesterase (BuChE) | IC₅₀: 0.04 ± 0.0001 µM | Not Specified | Potent inhibitor | [2][3] | |
| Acetylcholinesterase (AChE) | IC₅₀: 0.16 µM | Recombinant Human | Reversible inhibitor | [4] |
Key Observations:
-
Eseroline is a potent, competitive inhibitor of acetylcholinesterase from various species.[1]
-
Eseroline exhibits high selectivity for acetylcholinesterase over butyrylcholinesterase, being an extremely weak inhibitor of the latter.[1]
-
Eserine is a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase.[2][3]
-
The inhibitory action of eseroline on AChE is rapid and reversible.[1]
Mechanism of Action: Cholinergic Signaling Pathway
Both eseroline and eserine exert their effects by inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission by prolonging the activation of nicotinic and muscarinic receptors.
Experimental Protocols
The determination of cholinesterase inhibitory activity for both eseroline and eserine is typically performed using the spectrophotometric method developed by Ellman.[5][6]
Principle of the Ellman's Assay:
The assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is yellow, when the thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC), reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The absorbance of TNB is monitored at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Eseroline and Eserine (or other test inhibitors)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure (96-well plate format):
-
Reagent Preparation:
-
Prepare stock solutions of the inhibitors (eseroline, eserine) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by diluting the stock solutions in phosphate buffer.
-
Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Inhibitor solution (or buffer for control)
-
DTNB solution
-
Enzyme solution
-
-
The final volume and concentrations should be optimized for the specific experimental conditions.
-
-
Pre-incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For competitive inhibitors, the inhibitor constant (Kᵢ) can be determined using Dixon plots.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of cholinesterase inhibition by eseroline and eserine.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (-)-Eseroline Fumarate: A Guide for Laboratory Professionals
Researchers and scientists handling (-)-Eseroline fumarate (B1241708) must adhere to stringent safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value for laboratory safety and chemical handling. The following procedures are based on best practices for similar chemical compounds and should be implemented in conjunction with institution-specific and regulatory guidelines.
Hazard and Safety Information
Personal Protective Equipment (PPE) is mandatory when handling (-)-Eseroline fumarate. This includes:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or other appropriate eye protection as specified by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure[1].
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[1].
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure[1].
Disposal Procedures
Dispose of contents and containers in accordance with all applicable local, state, and federal regulations. The primary recommendation is to use an approved waste disposal plant[1][2].
Step-by-Step Disposal Protocol:
-
Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office and review all relevant local, state, and federal waste disposal regulations.
-
Containerize Waste:
-
Carefully sweep up any solid this compound, avoiding dust formation, and shovel it into a suitable, clearly labeled, and sealed container for disposal[1].
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a sealed container.
-
-
Labeling: Clearly label the waste container with the chemical name "this compound waste" and any other information required by your institution.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong acids, and metals, until it can be collected by a licensed waste disposal contractor[1].
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the general trash or washed down the drain. This is to prevent environmental contamination[2][3].
In the absence of a designated chemical waste disposal program, and only if permitted by local regulations for non-controlled substances, the following procedure for inactivating and disposing of small quantities may be considered. However, professional disposal is strongly preferred.
Alternative Disposal for Small Quantities (if permissible):
-
Inactivation: While specific inactivation protocols for this compound are not detailed, a common method for similar alkaloids involves hydrolysis with a strong base. This should only be performed by trained personnel in a chemical fume hood.
-
Mixing with an Unappealing Substance: For non-hazardous and non-controlled pharmaceutical waste, the FDA recommends mixing the substance (do not crush tablets or capsules) with an unappealing material such as dirt, cat litter, or used coffee grounds[4][5].
-
Containment: Place the mixture in a sealed plastic bag or other sealed container to prevent leakage[4][5].
-
Final Disposal: Dispose of the sealed container in the household trash[4].
Quantitative Data
The following table summarizes key hazard and classification information for a related compound, which should be considered as indicative for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction[2] |
| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life[2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
